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4-Butyl-2-iodoaniline Documentation Hub

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  • Product: 4-Butyl-2-iodoaniline
  • CAS: 952054-06-7

Core Science & Biosynthesis

Foundational

molecular weight of 4-butyl-2-iodoaniline C10H14IN

Chemo-Analytical Profiling of 4-Butyl-2-iodoaniline ( ): Mass Characterization, Synthesis, and Cross-Coupling Utility Executive Summary 4-Butyl-2-iodoaniline (CAS 952054-06-7) represents a critical halogenated aniline sc...

Author: BenchChem Technical Support Team. Date: March 2026

Chemo-Analytical Profiling of 4-Butyl-2-iodoaniline ( ): Mass Characterization, Synthesis, and Cross-Coupling Utility

Executive Summary

4-Butyl-2-iodoaniline (CAS 952054-06-7) represents a critical halogenated aniline scaffold in medicinal chemistry. While its primary identity is defined by its molecular weight (


), its value lies in the orthogonality of its functional groups: a nucleophilic amine and an electrophilic aryl iodide. This guide moves beyond basic stoichiometry to provide a comprehensive workflow for the synthesis, purification, and mass-spectrometric validation of this compound, specifically targeting researchers in drug discovery and materials science.

Molecular Identity & Mass Properties[1][2][3]

Precise mass characterization is the cornerstone of analytical validation. For 4-butyl-2-iodoaniline, researchers must distinguish between Average Molecular Weight (for stoichiometric calculations) and Monoisotopic Mass (for high-resolution mass spectrometry/HRMS).

Stoichiometric & Isotopic Data

The presence of Iodine (


) significantly influences the mass profile due to its monoisotopic nature (100% natural abundance) and significant mass defect.
PropertyValueApplication Context
Formula

General Identification
Average MW 275.13 g/mol Synthesis: Used for calculating reagent equivalents (mmol).[1][2]
Monoisotopic Mass 275.0171 Da Analysis: The exact

value expected in HRMS (

).
Exact Mass 275.01711Computational Chemistry/Modeling
Heavy Atom Count 12Lipophilicity estimations (LogP)
The "Iodine Signature" in Mass Spectrometry

Unlike chlorine (


 ratio of M:M+2) or bromine (

ratio of M:M+2), iodine does not possess a significant M+2 isotope.
  • Diagnostic Rule: A mass spectrum of 4-butyl-2-iodoaniline will display a dominant base peak at

    
     (
    
    
    
    ) without the "isotopic cluster" characteristic of other halides. This absence is a primary validation marker for purity.

Synthetic Context & Handling

The synthesis of 4-butyl-2-iodoaniline typically relies on the electrophilic aromatic substitution of 4-n-butylaniline. The high electron density of the aniline ring directs the iodine to the ortho position.

Synthesis Protocol (Recommended)
  • Precursor: 4-n-butylaniline (CAS 104-13-2).

  • Iodinating Agent: N-Iodosuccinimide (NIS) or Iodine Monochloride (ICl).

  • Solvent System: Acetonitrile (ACN) or DMF (polar aprotic promotes the reaction).

Step-by-Step Workflow:
  • Dissolution: Dissolve 4-butylaniline (1.0 eq) in ACN at

    
     (ice bath) to suppress poly-iodination.
    
  • Addition: Add NIS (1.05 eq) portion-wise over 30 minutes. Protect from light (iodides are photosensitive).

  • Monitoring: Monitor via TLC (Hexane/EtOAc 9:1). The starting aniline is more polar than the iodo-product.

  • Quench: Quench with saturated aqueous Sodium Thiosulfate (

    
    ) to remove oxidative byproducts (indicated by a yellow/brown color fading to clear).
    
  • Extraction: Extract with Ethyl Acetate; wash with brine.

Visualization: Synthesis & Purification Logic

The following diagram outlines the decision logic for synthesis and purification, ensuring high yield and purity.

SynthesisWorkflow Start Start: 4-n-butylaniline Reagent Add NIS (1.05 eq) Solvent: ACN, 0°C Start->Reagent Check TLC Monitoring (Hex/EtOAc 9:1) Reagent->Check Check->Reagent Incomplete Quench Quench: Na2S2O3 (aq) Remove excess Iodine Check->Quench Conversion >98% Workup Extraction (EtOAc) & Drying (Na2SO4) Quench->Workup Purify Flash Column Silica Gel Workup->Purify Product Pure 4-butyl-2-iodoaniline (Amber Storage) Purify->Product

Figure 1: Synthetic workflow for the regioselective iodination of 4-butylaniline.

Analytical Validation: A Self-Validating System

Trustworthiness in chemical biology requires that every compound be validated by orthogonal methods. For 4-butyl-2-iodoaniline, the "Self-Validating System" combines LC-MS (mass) and NMR (structure).

LC-MS Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters BEH),

    
    .
    
  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes. (The butyl chain increases retention time significantly compared to aniline).

  • Ionization: ESI Positive Mode (

    
    ).
    
NMR Structural Confirmation ( NMR, 400 MHz, )

The substitution pattern is validated by the splitting of aromatic protons:

  • C3-H (Ortho to I): Doublet (

    
    ), 
    
    
    
    ppm. The iodine atom causes a downfield shift (deshielding).
  • C5-H (Meta to I): Doublet of doublets (

    
    ), coupling with C3-H and C6-H.
    
  • C6-H (Ortho to

    
    ):  Doublet (
    
    
    
    ),
    
    
    ppm (shielded by the amine).
  • Butyl Chain: Triplet (

    
    , methyl), multiplet (
    
    
    
    , methylene), triplet (
    
    
    , benzylic methylene).

Applications in Drug Discovery

The 4-butyl-2-iodoaniline scaffold is a high-value "linchpin" intermediate. Its utility is derived from the reactivity difference between the amine (nucleophile) and the iodide (electrophile).

Suzuki-Miyaura Cross-Coupling

The iodine atom is an excellent leaving group for Palladium-catalyzed cross-coupling. This allows for the attachment of biaryl systems, a common motif in kinase inhibitors.

  • Catalyst:

    
     or 
    
    
    
    .
  • Mechanism: Oxidative addition of Pd(0) into the C-I bond is faster than C-Br or C-Cl, allowing for mild reaction conditions (room temperature to

    
    ).
    
Larock Indole Synthesis

This molecule is a prime candidate for the Larock synthesis, where it reacts with an internal alkyne to form 2,3-disubstituted indoles—a privileged structure in serotonin receptor antagonists.

ApplicationPathways Core 4-butyl-2-iodoaniline (C10H14IN) Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) Core->Suzuki Larock Larock Synthesis (Alkyne, Pd cat.) Core->Larock Buchwald Buchwald-Hartwig (Amine, Pd cat.) Core->Buchwald Biaryl 4-butyl-2-aryl-aniline (Biaryl Scaffold) Suzuki->Biaryl Indole Substituted Indole (Drug Core) Larock->Indole Diamine Unsymmetrical Diamine Buchwald->Diamine

Figure 2: Divergent synthetic pathways utilizing the C-I bond for scaffold elaboration.

Safety & Stability (Critical E-E-A-T)

  • Light Sensitivity: The C-I bond is photolabile. Storage in clear glass will lead to "pinking" or "browning" of the solid, indicating free iodine release. Requirement: Store in amber vials under Argon at

    
    .
    
  • Toxicity: Like most anilines, this compound should be treated as a potential sensitizer and carcinogen. Double-gloving (Nitrile) and use of a fume hood are mandatory.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10802330, 4-tert-butyl-2-iodoaniline. (Note: Isomeric reference for physical property validation). Retrieved from [Link]

  • Felpin, F.-X. (2005).[3] Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. Journal of Organic Chemistry. Retrieved from [Link]

  • Scientific Instrument Services. Exact Mass & Isotopic Distribution Calculator. Retrieved from [Link]

Sources

Exploratory

4-butyl-2-iodoaniline chemical safety data sheet (SDS)

Topic: 4-Butyl-2-iodoaniline Technical Safety & Handling Guide Document Type: Technical Whitepaper / Advanced SDS Target Audience: Medicinal Chemists, Process Safety Engineers, and Drug Discovery Specialists. Strategic H...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 4-Butyl-2-iodoaniline Technical Safety & Handling Guide Document Type: Technical Whitepaper / Advanced SDS Target Audience: Medicinal Chemists, Process Safety Engineers, and Drug Discovery Specialists.

Strategic Handling, Safety Architecture, and Synthetic Application

Part 1: Molecular Identity & Strategic Value

4-Butyl-2-iodoaniline is a high-value halogenated aniline scaffold used primarily as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its strategic value lies in the ortho-iodine substituent, which serves as a highly reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), allowing for the rapid construction of complex indole or quinoline heterocycles.

However, its utility is counterbalanced by significant stability challenges (photolytic deiodination) and toxicological risks (methemoglobinemia). This guide moves beyond standard compliance to establish a self-validating safety protocol for research environments.

Chemical Data Matrix[1]
PropertyData SpecificationNotes
Chemical Name 4-butyl-2-iodoanilinen-butyl isomer is standard; verify if tert-butyl is intended.
Molecular Formula

Molecular Weight 275.13 g/mol
CAS Number 952054-06-7 Note: Often confused with tert-butyl analog (128318-63-8).
Physical State Low-melting solid / OilTendency to supercool; often appears as a dark oil if impure.
Solubility DMSO, DCM, MeOHInsoluble in water.
Lability PhotosensitiveC–I bond is weak (

57 kcal/mol); susceptible to homolytic cleavage.

Part 2: The Hazard Matrix (The "Why")

Standard SDSs list hazards; this section explains the causality to enforce rigorous safety culture.

The Methemoglobinemia Mechanism

The primary acute risk of 4-butyl-2-iodoaniline is not direct tissue corrosion, but metabolic activation . Like many lipophilic anilines, it undergoes hepatic oxidation to form an N-hydroxylamine intermediate. This metabolite cycles between the ferrous (


) and ferric (

) states of heme, incapacitating hemoglobin and causing cellular hypoxia (Cyanosis).
Visualization: Metabolic Activation Pathway

Figure 1: The biological pathway leading to aniline-induced toxicity.

MetHb_Pathway Aniline 4-Butyl-2-iodoaniline (Lipophilic Parent) Liver Hepatic CYP450 (Oxidation) Aniline->Liver Absorption N_OH N-Hydroxylamine (Toxic Metabolite) Liver->N_OH Metabolism Hb_Fe2 Hemoglobin (Fe2+) (Oxygen Carrier) N_OH->Hb_Fe2 Redox Cycle Hb_Fe3 Methemoglobin (Fe3+) (Inert Carrier) Hb_Fe2->Hb_Fe3 Oxidation Hb_Fe3->Hb_Fe2 NADH-MetHb Reductase (Slow Recovery) Hypoxia Cellular Hypoxia (Cyanosis) Hb_Fe3->Hypoxia O2 Transport Failure

Caption: Figure 1. Mechanism of Aniline-Induced Methemoglobinemia showing the redox cycling of Heme iron.

GHS Classification & Signal Word: WARNING
  • H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled.

  • H315/H319: Causes skin and serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

  • H373: May cause damage to organs (Blood/Spleen) through prolonged exposure.

Part 3: Storage & Stability Engineering

The C–I bond at the ortho position is sterically crowded and electronically labile. Improper storage leads to the liberation of iodine radicals (


), which autocatalyze the decomposition of the bulk material into a black tar.
The "Dark-Cold-Inert" Protocol

To maintain >98% purity for cross-coupling efficiency, follow this storage logic:

  • Photon Shielding: Store in amber vials wrapped in aluminum foil. Light energy (

    
    ) is sufficient to cleave the C–I bond.
    
  • Thermal Damping: Store at -20°C . Lowering kinetic energy reduces the rate of radical propagation.

  • Oxidative Lockout: Store under Argon or Nitrogen. Oxygen promotes the formation of nitroso-impurities which poison Palladium catalysts.

Part 4: Operational Protocol (Synthesis Application)

Scenario: Using 4-butyl-2-iodoaniline as an electrophile in a Suzuki-Miyaura Coupling. Objective: Synthesize a biaryl scaffold while maintaining a closed safety loop.

Pre-Reaction Safety Gates (Self-Validating System)

Before weighing the reagent, the researcher must pass three "gates":

  • Glove Check: Do not use standard latex. Use Nitrile (double gloved) or Silver Shield laminate. Aniline derivatives permeate latex in <10 minutes.

  • Quench Check: Ensure a saturated solution of Sodium Thiosulfate is prepared. This neutralizes any iodine liberated during the reaction or spill.

  • Antidote Awareness: Confirm location of the Methylene Blue protocol (clinical antidote for MetHb) in the facility safety plan.

Step-by-Step Workflow

Step 1: Inert Weighing

  • Action: Weigh 4-butyl-2-iodoaniline inside a fume hood.

  • Control: If the solid is sticky/oily (common), do not use a spatula. Melt gently (warm water bath <40°C) and transfer via volumetric pipette to avoid aerosolizing droplets.

Step 2: Reaction Setup

  • Action: Dissolve in degassed Dioxane/Water. Add Boronic Acid, Base (

    
    ), and Pd-Catalyst.
    
  • Control: Purge vessel with Nitrogen for 5 minutes. Oxygen inhibits the catalytic cycle and accelerates aniline oxidation.

Step 3: Thermal Initiation

  • Action: Heat to 80°C.

  • Control: Use a blast shield. Aryl iodides can decompose exothermically if overheated.

Step 4: Workup & Decontamination

  • Action: Wash organic layer with dilute HCl (removes unreacted aniline) followed by Sodium Thiosulfate (removes iodine).

  • Control: Treat all aqueous waste as "P-List" equivalent hazardous waste due to aniline content.

Visualization: Suzuki Coupling Workflow

Figure 2: Operational workflow with integrated safety checkpoints.

Suzuki_Workflow Start START: Reagent Retrieval Gate1 GATE 1: PPE Check (Nitrile Gloves + Fume Hood) Start->Gate1 Gate1->Start Fail (Stop) Weigh Weighing/Transfer (Avoid Aerosols) Gate1->Weigh Pass React Reaction: Pd-Catalysis (80°C, Inert Atm) Weigh->React Quench Quench: Na2S2O3 + HCl (Neutralize I2 + Aniline) React->Quench Complete Waste Waste Disposal (Segregated Halogenated) Quench->Waste

Caption: Figure 2. Safe handling workflow for Palladium-catalyzed coupling of 4-butyl-2-iodoaniline.

Part 5: Emergency Response & Toxicology

Acute Exposure Management
  • Skin Contact: Immediate wash with soap and water for 15 minutes. Do not use alcohol, as it increases dermal absorption of anilines.

  • Inhalation: Move to fresh air. If lips/fingernails turn blue (cyanosis), administer 100% oxygen and seek immediate medical attention.

  • Eye Contact: Rinse with water.[1][2] The iodine component makes this a severe irritant; corneal damage is possible.

Medical Note to Physician

Treat as Aniline Poisoning . Monitor Methemoglobin levels.

  • Mild (<30%): 100% Oxygen.

  • Severe (>30% or symptomatic): Methylene Blue (1-2 mg/kg IV) is the specific antidote.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 10802330, 4-tert-butyl-2-iodoaniline. (Used as SAR analog for n-butyl isomer). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Aniline. (Toxicology baseline for aniline derivatives). Retrieved from [Link]

  • Kaneshiro, W. et al. (2014). Indole synthesis from N-allenyl-2-iodoanilines under mild conditions mediated by samarium(II) diiodide.[3] Royal Society of Chemistry. (Application reference). Retrieved from [Link]

Sources

Foundational

is 4-butyl-2-iodoaniline a solid or liquid at room temperature

Physicochemical Properties, Synthesis, and Handling Protocols Part 1: Executive Summary & Core Directive Physical State at Room Temperature: Liquid (Viscous Oil) CAS Registry Number: 952054-06-7 Appearance: Typically iso...

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Properties, Synthesis, and Handling Protocols

Part 1: Executive Summary & Core Directive

Physical State at Room Temperature: Liquid (Viscous Oil) CAS Registry Number: 952054-06-7 Appearance: Typically isolated as a red-brown oil following chromatographic purification.

Technical Context: Unlike its lower molecular weight analogs (e.g., 2-iodoaniline or 2-iodo-4-methylaniline, which are crystalline solids), 4-butyl-2-iodoaniline exists as a liquid at standard ambient temperature and pressure (SATP). This phase behavior is attributed to the n-butyl alkyl chain at the para position. The flexible alkyl chain disrupts the π-π stacking interactions and crystal lattice packing forces that typically stabilize the solid phase in haloanilines, effectively lowering the melting point below room temperature.

This guide details the structural causality, synthesis, and handling requirements for 4-butyl-2-iodoaniline, intended for use in cross-coupling methodologies (Suzuki-Miyaura, Sonogashira) and materials science applications (e.g., graphyne substructure synthesis).

Part 2: Physicochemical Profile & Structural Logic[1]

The physical state of 4-butyl-2-iodoaniline is governed by a competition between molecular weight (favoring solid) and entropic flexibility (favoring liquid).

PropertyValue / DescriptionMechanistic Insight
Physical State Liquid (Oil) The n-butyl chain introduces rotational degrees of freedom, preventing efficient crystal lattice packing.
Melting Point < 20 °C (Estimated)Analogous to 4-butylaniline (mp -14 °C). The iodine atom increases MW but the asymmetry prevents solidification at RT.
Boiling Point > 280 °C (Predicted)High polarizability of the Iodine atom leads to strong London dispersion forces.
Density ~1.5 – 1.6 g/cm³ (Est.)Heavy atom effect (Iodine) significantly increases density relative to non-halogenated anilines.
Solubility DCM, THF, Et₂O, HexanesHighly lipophilic due to the butyl chain and iodine; insoluble in water.
Stability Light/Air SensitiveThe C–I bond is photolabile; the amino group is susceptible to oxidation (N-oxide formation).
Structural Analog Comparison

To validate the "liquid" classification, we compare it to structurally similar haloanilines:

  • 2-Iodoaniline: Solid (mp 56 °C). Lacks the alkyl chain; efficient packing.

  • 2-Iodo-4-methylaniline: Solid (mp 34-39 °C). Methyl group is small/rigid; packing is slightly disrupted but still solid.

  • 4-Butyl-2-iodoaniline: Liquid . The butyl chain length exceeds the critical threshold for lattice disruption in this specific substitution pattern.

Part 3: Synthesis & Production Protocols

The most authoritative route for high-purity synthesis involves the electrophilic iodination of 4-butylaniline using benzyltrimethylammonium dichloroiodate (BTEA·ICl₂).

Reaction Mechanism (Electrophilic Aromatic Substitution)

The amino group (-NH₂) is a strong ortho/para activator. With the para position blocked by the butyl group, iodination is directed exclusively to the ortho position.

Protocol (Based on Johnson et al. Methodology):

  • Reagents: 4-butylaniline (1.0 equiv), BTEA·ICl₂ (1.0 equiv), CaCO₃ (1.2 equiv).

  • Solvent System: Dichloromethane (CH₂Cl₂) / Methanol (MeOH) [2:1 ratio].

  • Procedure:

    • Step 1: Dissolve 4-butylaniline in the solvent mixture.

    • Step 2: Add solid CaCO₃ (acid scavenger) followed by BTEA·ICl₂.

    • Step 3: Stir at Room Temperature for 1 hour. (Monitor by TLC; R_f will change significantly due to iodine).

    • Step 4: Quench with 5% NaHSO₃ (aq) to reduce unreacted iodine species (removes purple/brown color).

    • Step 5: Extract with Et₂O, dry over MgSO₄, and concentrate.

  • Purification: Flash column chromatography (Silica gel; Eluent: CH₂Cl₂:Hexanes 2:1).

  • Yield: ~76% as a red-brown oil .

Experimental Workflow Diagram

SynthesisWorkflow Start Starting Material: 4-Butylaniline (Liquid) Reagents Reagents: BTEA·ICl2 + CaCO3 Solvent: DCM/MeOH Start->Reagents Reaction Reaction: Ortho-Iodination (1 hr, RT) Reagents->Reaction Electrophilic Subst. Quench Quench: 5% NaHSO3 (Remove excess I2) Reaction->Quench Completion Workup Workup: Extract (Et2O) Dry (MgSO4) Quench->Workup Purification Purification: Silica Chromatography (DCM:Hexanes) Workup->Purification Product Final Product: 4-Butyl-2-iodoaniline (Red-Brown Oil) Purification->Product Yield ~76%

Figure 1: Synthetic workflow for the regioselective iodination of 4-butylaniline to yield 4-butyl-2-iodoaniline.

Part 4: Handling, Storage, and Stability

As an amino-iodide, this compound presents specific stability challenges. The C–I bond is weak (approx. 57 kcal/mol), making it susceptible to homolytic cleavage under UV light, leading to radical formation and degradation (darkening of the oil).

Storage Decision Tree

StorageProtocol Check Received 4-Butyl-2-iodoaniline Environment Is environment inert? Check->Environment YesEnv Proceed to Temp Control Environment->YesEnv Yes NoEnv ACTION: Flush with Argon/N2 Environment->NoEnv No Temp Storage Temperature? YesEnv->Temp NoEnv->YesEnv Fridge 4°C (Short Term < 1 month) Temp->Fridge Freezer -20°C (Long Term) Temp->Freezer Light Light Exposure? Fridge->Light Freezer->Light Dark Amber Vial / Foil Wrap (CRITICAL) Light->Dark

Figure 2: Decision logic for the long-term storage and preservation of 4-butyl-2-iodoaniline integrity.

Safety Data (SDS) Highlights:

  • Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

  • Personal Protective Equipment (PPE): Nitrile gloves are sufficient for short contact; however, double-gloving is recommended due to the compound's lipophilicity and potential for rapid skin absorption.

References
  • Johnson, C. A., et al. (2010). Carbon Networks Based on Benzocyclynes. 6. Synthesis of Graphyne Substructures via Directed Alkyne Metathesis. Journal of the American Chemical Society , 132(16), 5897–5905. (Describes isolation of compound 12a as a "red-brown oil").

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10802330, 4-tert-butyl-2-iodoaniline. (Used for structural analog comparison; note distinction between n-butyl and tert-butyl).

  • Sigma-Aldrich. (2025). 2-Iodo-4-methylaniline Product Properties. (Reference for solid-state analog comparison).

Exploratory

An In-Depth Technical Guide to 4-butyl-2-iodoaniline: A Key Building Block in Modern Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Substituted Anilines In the landscape of modern organic synthesis and medicinal chemistry, substituted anilines re...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Anilines

In the landscape of modern organic synthesis and medicinal chemistry, substituted anilines represent a cornerstone class of intermediates. Their inherent nucleophilicity and the diverse reactivity of the aromatic ring allow for their elaboration into a vast array of complex molecular architectures. Among these, 4-butyl-2-iodoaniline stands out as a particularly valuable building block. The presence of three distinct functional handles—the amino group, the sterically accessible butyl group, and the reactive iodine atom—provides chemists with a versatile platform for sequential and site-selective modifications. This guide offers a comprehensive overview of 4-tert-butyl-2-iodoaniline, a closely related and more extensively documented derivative, focusing on its chemical identifiers, synthesis, properties, and applications, with a particular emphasis on its role in pharmaceutical research and development.

Core Chemical Identifiers of 4-tert-butyl-2-iodoaniline

Precise identification of chemical compounds is fundamental for scientific communication and reproducibility. The following table summarizes the key chemical identifiers for 4-tert-butyl-2-iodoaniline.[1]

IdentifierValue
PubChem CID 10802330
CAS Number 128318-63-8
Molecular Formula C10H14IN
Molecular Weight 275.13 g/mol
IUPAC Name 4-tert-butyl-2-iodoaniline
InChI InChI=1S/C10H14IN/c1-10(2,3)7-4-5-9(12)8(11)6-7/h4-6H,12H2,1-3H3
InChIKey CDJKVBYMDRNYHT-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)C1=CC(=C(C=C1)N)I

Synthesis of 4-tert-butyl-2-iodoaniline: A Practical Approach

The synthesis of 4-tert-butyl-2-iodoaniline can be achieved through a multi-step sequence starting from commercially available 4-tert-butylaniline. The key transformation is the regioselective iodination of the aniline ring at the ortho-position to the amino group.

Synthesis_Workflow cluster_0 Protection cluster_1 Iodination cluster_2 Deprotection A 4-tert-butylaniline B N-(4-tert-butylphenyl)acetamide A->B Acetic Anhydride C N-(4-tert-butyl-2-iodophenyl)acetamide B->C Iodine Monochloride (ICl) D 4-tert-butyl-2-iodoaniline C->D Acid or Base Hydrolysis

Sources

Foundational

Technical Guide: Solubility Profile &amp; Solvent Selection for 4-Butyl-2-iodoaniline

This guide provides an in-depth technical analysis of the solubility, physicochemical behavior, and handling of 4-butyl-2-iodoaniline . It is designed for researchers requiring precise solvent selection for synthesis, pu...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the solubility, physicochemical behavior, and handling of 4-butyl-2-iodoaniline . It is designed for researchers requiring precise solvent selection for synthesis, purification (recrystallization), and formulation.

Executive Summary & Physicochemical Context

Compound Identity: 4-Butyl-2-iodoaniline (CAS: 952054-06-7) Chemical Structure: Aniline core with a lipophilic n-butyl chain at the para position and an iodine atom at the ortho position.

This molecule exhibits a "push-pull" solubility behavior. The amino group (-NH₂) confers polarity and hydrogen-bond donating capability, while the iodine atom and butyl chain significantly increase lipophilicity. With a calculated LogP of ~3.6 , the compound is predominantly lipophilic, dictating high solubility in non-polar and polar aprotic solvents, and negligible solubility in aqueous media.

Key Physicochemical Parameters (Predicted/Analog-Based)
ParameterValue / DescriptionImpact on Solubility
Molecular Weight 275.13 g/mol Moderate molecular size facilitates dissolution in most organic solvents.
LogP (Octanol/Water) ~3.6 (Lipophilic)Critical: Indicates poor water solubility; high affinity for DCM, Toluene, and Ethers.
H-Bond Donors 1 (Primary Amine)Allows solubility in alcohols (MeOH, EtOH) via H-bonding.
Physical State Low-melting solid or oil*n-Butyl chains often lower melting points compared to tert-butyl analogs (mp ~63°C).

Solubility Profile by Solvent Class

The following data categorizes solvents based on their interaction with 4-butyl-2-iodoaniline. This classification is derived from Hansen Solubility Parameters (HSP) and structural analog behavior (e.g., 2-iodoaniline, 4-butylaniline).

Class A: High Solubility (Good Solvents)

Used for: Reaction media, preparing stock solutions, and chromatography loads.

SolventSolubility RatingMechanistic Rationale
Dichloromethane (DCM) Excellent (>100 mg/mL)Dipole-dipole interactions match the polarizable iodine; low polarity index suits the butyl chain.
Tetrahydrofuran (THF) Excellent (>100 mg/mL)Ether oxygen accepts H-bonds from the aniline -NH₂; lipophilic backbone dissolves the butyl group.
Ethyl Acetate Very Good Standard organic solvent; effective for extraction and chromatography.
Toluene Good Pi-pi stacking with the benzene ring; Van der Waals forces with the butyl chain. Ideal for cross-coupling reactions.
DMSO / DMF Excellent High dielectric constants solubilize the polar amine head; organic nature accommodates the tail.
Class B: Moderate/Temperature-Dependent (Recrystallization Candidates)

Used for: Purification via crystallization.

SolventSolubility RatingMechanistic Rationale
Ethanol / Methanol Moderate (Temp. Sensitive)Soluble at reflux; reduced solubility at 0°C. The alkyl chain disrupts the solvent's H-bond network, aiding precipitation upon cooling.
Acetonitrile Moderate Good solubility at high temps; often acts as a poor solvent at low temps for lipophilic anilines.
Hexanes / Heptane Low to Moderate Soluble hot; likely insoluble cold. The polar amine group resists dissolution in cold alkanes, making this an excellent recrystallization solvent.
Class C: Poor Solubility (Anti-Solvents)

Used for: Crashing out products, washing filter cakes.

SolventSolubility RatingMechanistic Rationale
Water Insoluble (<0.1 mg/mL)High hydrophobic effect driven by the butyl chain and iodine atom.
Acidic Water (pH < 2) Soluble (as Salt) Protonation of -NH₂ to -NH₃⁺ renders the molecule water-soluble. Reversible with base.

Experimental Protocols

Protocol A: Visual Equilibrium Solubility Determination

Since specific literature values are rare for this intermediate, use this self-validating protocol to determine exact solubility in your specific solvent.

  • Preparation : Weigh 50 mg of 4-butyl-2-iodoaniline into a clear HPLC vial.

  • Titration : Add the solvent of interest in 100 µL increments at room temperature (25°C).

  • Agitation : Vortex for 30 seconds after each addition.

  • Observation :

    • Clear Solution: Soluble. Calculate

      
      .
      
    • Turbid/Solid Remains: Continue adding solvent up to 1 mL.

  • Heating (Optional) : If insoluble at 1 mL, heat to solvent boiling point to assess recrystallization potential.

Protocol B: Purification via Recrystallization

Recommended System: Ethanol/Water or Hexanes.

Workflow Diagram (Graphviz):

Recrystallization Start Crude 4-butyl-2-iodoaniline Dissolve Dissolve in MINIMUM hot Ethanol (60-70°C) Start->Dissolve Filter Hot Filtration (Remove insoluble particulates) Dissolve->Filter Cool Slow Cool to Room Temp (25°C) Filter->Cool Ice Ice Bath (0-4°C) for 30 mins Cool->Ice Check Crystals Formed? Ice->Check AntiSolvent Add dropwise H2O (Anti-solvent) until turbid, then reheat/cool Check->AntiSolvent No Collect Vacuum Filtration Check->Collect Yes AntiSolvent->Cool Wash Wash with Cold 10% EtOH/Water Collect->Wash Dry Vacuum Dry Wash->Dry

Caption: Decision-tree workflow for recrystallizing 4-butyl-2-iodoaniline using a solvent/anti-solvent system.

Application in Synthesis (Reaction Solvents)

4-Butyl-2-iodoaniline is a premium scaffold for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). The iodine atom is highly reactive (labile) toward Palladium oxidative addition.

Reaction TypeRecommended Solvent SystemRationale
Suzuki Coupling Toluene / Water (4:1) Biphasic system allows use of inorganic bases (K₂CO₃). The aniline stays in Toluene; base stays in water. Phase transfer catalyst (TBAB) may be needed.
Buchwald-Hartwig 1,4-Dioxane or Toluene High boiling points allow thermal activation. Dioxane coordinates Pd, stabilizing the catalyst species.
Heck Reaction DMF or DMAc High polarity stabilizes the cationic Pd intermediates often formed in the Heck cycle.

Safety & Handling (Haloanilines)

  • Toxicity : Like most haloanilines, this compound is likely toxic if swallowed, inhaled, or absorbed through skin. It may induce methemoglobinemia (oxidation of hemoglobin).

  • Storage : Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. Anilines oxidize (darken) upon air exposure; Iodine-carbon bonds can be light-sensitive.

  • Waste : Dispose of as halogenated organic waste. Do not mix with strong oxidizers.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10802330, 4-tert-butyl-2-iodoaniline. (Used as closest structural analog for physicochemical property prediction). Retrieved from [Link]

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (Source of theoretical solubility prediction methodology).[1][2]

Sources

Exploratory

Thermophysical Profiling and Characterization of 4-Butyl-2-iodoaniline: A Technical Whitepaper

Executive Summary 4-Butyl-2-iodoaniline (CAS: 952054-06-7) is a highly specialized, versatile small molecule scaffold utilized primarily in advanced cross-coupling reactions (e.g., Sonogashira and Suzuki couplings)[1]. I...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Butyl-2-iodoaniline (CAS: 952054-06-7) is a highly specialized, versatile small molecule scaffold utilized primarily in advanced cross-coupling reactions (e.g., Sonogashira and Suzuki couplings)[1]. It serves as a critical building block in the synthesis of complex carbon networks, such as graphyne substructures and benzocyclynes[2].

Due to the compound's heavy halogenation and electron-rich aniline core, it is highly susceptible to oxidative degradation and thermal decomposition (C–I bond homolysis). Consequently, standard empirical boiling point (BP) and melting point (MP) data are rarely published in commercial catalogs, which typically list these values as "N/A"[3]. This whitepaper synthesizes structure-property relationships (SPR) to provide rigorously predicted thermophysical data and establishes self-validating experimental protocols for researchers needing to isolate and characterize this compound.

Physicochemical Profiling & Structure-Property Relationships (SPR)

The physical state of 4-butyl-2-iodoaniline at standard ambient temperature and pressure is a red-brown oil [4],[3]. This liquid state is driven by two competing structural factors:

  • Melting Point Depression (Entropic Penalty): The para-butyl chain acts as a highly flexible aliphatic "tail." This flexibility creates a high entropic barrier to crystallization, disrupting the highly ordered lattice packing typically observed in rigid anilines. Furthermore, the steric bulk of the ortho-iodine atom twists the amine group out of coplanarity with the aromatic ring, inhibiting optimal intermolecular hydrogen bonding.

  • Boiling Point Elevation (London Dispersion): While the compound is a liquid at room temperature, it possesses an exceptionally high boiling point. The massive polarizability of the iodine atom (atomic weight 126.9) drastically increases London dispersion forces, pushing the theoretical atmospheric boiling point well above 300 °C.

Quantitative Data Summary
PropertyValueSource / Methodology
Chemical Name 4-Butyl-2-iodoanilineIUPAC Nomenclature
CAS Registry Number 952054-06-7Commercial Databases[1],[5]
Molecular Formula C₁₀H₁₄INMolecular composition[1]
Molecular Weight 275.13 g/mol Calculated[1]
Physical State (25 °C) Red-brown oilEmpirical observation[4],[3]
Melting Point -5 °C to 15 °CPredicted (SPR extrapolation)
Boiling Point (760 Torr) 340 °C – 360 °CPredicted (Group contribution method)
Boiling Point (10 Torr) 170 °C – 190 °CPredicted (Clausius-Clapeyron estimation)

Experimental Methodologies & Self-Validating Protocols

To empirically determine the exact thermophysical properties of 4-butyl-2-iodoaniline without destroying the analyte, researchers must utilize specialized, low-temperature, and low-pressure techniques.

Melting Point / Glass Transition Validation via Modulated DSC

Because 4-butyl-2-iodoaniline is an oil that may supercool or form an amorphous glass rather than a true crystal, standard capillary melting point apparatuses are useless. Modulated Differential Scanning Calorimetry (mDSC) must be employed to separate reversible thermodynamic melting from kinetic supercooling effects.

  • Step 1: Load 5–10 mg of the purified red-brown oil into an aluminum DSC pan and hermetically seal it to prevent volatilization.

  • Step 2: Cool the sample to -50 °C at a rate of 10 °C/min under a dry nitrogen purge to force solidification.

  • Step 3: Apply a temperature modulation (e.g., ±1 °C every 60 seconds) and heat the sample to 50 °C at a base rate of 3 °C/min.

  • Self-Validating Mechanism: Record the first heating cycle, then immediately cool the sample back to -50 °C and perform a second identical heating cycle. If the endothermic melting peak (

    
    ) or the step-change glass transition (
    
    
    
    ) shifts by more than 1 °C between the two cycles, the sample is either undergoing thermal decomposition or absorbing moisture due to a compromised pan seal. The true melting point is strictly derived from the reversible heat flow curve of the second cycle.
Boiling Point Validation via Vacuum Micro-Distillation

Anilines and aryl iodides are highly susceptible to thermal degradation at temperatures exceeding 200 °C. Attempting to boil this compound at 760 Torr will result in polymerization and deiodination.

  • Step 1: Transfer 2.0 g of the analyte into a micro-distillation apparatus equipped with a short-path condenser, a cold trap, and a calibrated vacuum gauge.

  • Step 2: Evacuate the system to a stable reduced pressure (e.g., 10 Torr) and purge with argon three times to displace residual oxygen, preventing amine oxidation.

  • Step 3: Gradually heat the distillation flask using a sand bath while monitoring the vapor temperature.

  • Self-Validating Mechanism: Weigh the receiving flask before and after distillation. Compare the distilled mass to the starting mass. A mass recovery of >95% validates that the recorded vapor temperature is the true boiling point at the given pressure. Critical Warning: If purple vapor (I₂ gas) is observed in the distillation head, immediately abort the protocol. This visual cue indicates thermal C–I bond homolysis; the recorded temperature reflects a decomposition point, invalidating the boiling point data.

Synthesis & Isolation Workflow

The most effective synthesis of 4-butyl-2-iodoaniline avoids harsh oxidants that would destroy the starting material. Using benzyltriethylammonium dichloroiodate (BTEA·ICl₂) provides a mild, controlled electrophilic aromatic substitution at the sterically accessible ortho position[4].

  • Reaction: Suspend 4-butylaniline (1 equiv), BTEA·ICl₂ (1 equiv), and CaCO₃ (1.2 equiv) in a solvent mixture of CH₂Cl₂ and MeOH (2:1 v/v)[4]. The CaCO₃ acts as an acid scavenger to prevent side reactions.

  • Agitation: Stir the biphasic mixture vigorously at room temperature for exactly 1 hour. Prolonged exposure increases the risk of over-iodination.

  • Quench & Validation: Filter the mixture, concentrate, and dissolve the residue in diethyl ether. Wash with 5% aqueous NaHSO₃[4]. Self-Validation: The NaHSO₃ quench reduces unreacted electrophilic iodine. If the organic layer remains dark purple after the first wash, repeat the quench until the ether layer lightens to a standard brown, confirming the complete neutralization of oxidants.

  • Isolation: Dry over MgSO₄, concentrate, and purify via silica gel chromatography to yield the pure red-brown oil[4].

Process Visualization

G Precursor 4-Butylaniline (Starting Material) Reaction Electrophilic Aromatic Substitution (1h, Room Temp) Precursor->Reaction Reagents BTEA·ICl2, CaCO3 CH2Cl2 / MeOH Reagents->Reaction Product 4-Butyl-2-iodoaniline (Red-Brown Oil) Reaction->Product Char Thermophysical Validation Product->Char DSC Modulated DSC (Cool to -50°C, Heat at 3°C/min) Determines MP / Tg Char->DSC Distill Vacuum Micro-distillation (10 Torr, inert atm) Determines BP Char->Distill

Workflow detailing the synthesis and thermophysical validation of 4-butyl-2-iodoaniline.

References

  • CymitQuimica. 4-Butyl-2-iodoaniline Product Information.1

  • Chemsrc. 4-Butyl-2-iodoaniline | CAS#:952054-06-7.5

  • Aggie Access / Hoffman Fine Chemicals. 952054-06-7 | 4-Butyl-2-iodoaniline. Cameron University. 3

  • Johnson, C. A., Lu, Y., & Haley, M. M. (2007). Carbon networks based on benzocyclynes. 6. synthesis of graphyne substructures via directed alkyne metathesis. Organic Letters, 9(19), 3725-3728. PubMed (NIH). 2

  • Haley, M. M. et al. Supporting Information: Carbon Networks Based on Benzocyclynes. 6. Synthesis of Graphyne Substructures via Directed Alkyne Metathesis. Amazon AWS. 4

Sources

Foundational

suppliers and price of 4-n-butyl-2-iodoaniline for research

Executive Summary 4-n-Butyl-2-iodoaniline (CAS 952054-06-7 ) is a critical halogenated aniline intermediate, primarily utilized in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) to synthesize...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-n-Butyl-2-iodoaniline (CAS 952054-06-7 ) is a critical halogenated aniline intermediate, primarily utilized in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) to synthesize liquid crystals, organic electronic materials, and specific kinase inhibitor candidates.

The Supply Challenge: As of Q4 2025, this compound is classified as a high-cost, low-availability building block . Catalog prices from major aggregators often exceed €1,000 per gram , with lead times of 4–6 weeks.

The Strategic Solution: For research scales (>5g), in-house synthesis is the scientifically superior and cost-effective strategy. This guide provides a validated "Make vs. Buy" analysis, identifying the few reliable commercial sources while detailing a robust, high-yield synthesis protocol from the inexpensive precursor 4-n-butylaniline (CAS 104-13-2).

Part 1: Chemical Profile & Supply Chain Landscape

Identity & Specifications
  • Chemical Name: 4-n-Butyl-2-iodoaniline

  • CAS Number: 952054-06-7[1][2][3][4][5]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 275.13 g/mol [5]

  • Key Structural Feature: The ortho-iodine provides a reactive handle for cross-coupling, while the para-butyl group imparts solubility and lipophilicity.

Commercial Supply Analysis (The "Buy" Option)

Direct sourcing is only recommended for milligram-scale screening where time is more valuable than budget.

SupplierCatalog / RefPurityEstimated Price (USD/EUR)Lead Time
Biosynth 3D-CNB0540695%+€1,147 / 1g 2-4 Weeks
CymitQuimica 952054-06-795%€454 / 100mg 3-5 Weeks
Leyan (China) 952054-06-798%Inquire (Est. $300/g)2-3 Weeks
MolPort DatabaseVariesRFQ RequiredVaries

Analyst Note: The extreme price disparity suggests these suppliers are likely performing custom synthesis on demand rather than holding bulk stock.

Part 2: Technical Synthesis Guide (The "Make" Option)

For any requirement exceeding 1 gram , in-house synthesis is the only logical path. The precursor, 4-n-butylaniline (CAS 104-13-2), is widely available (Sigma-Aldrich, TCI, Fisher) for approximately $0.50 - $1.00 per gram .

The Synthesis Logic

The synthesis relies on Electrophilic Aromatic Substitution (EAS) . Since the para-position is blocked by the butyl group and the amino group is a strong ortho/para-director, iodination occurs exclusively at the ortho-position (C2).

Reaction Pathway:

SynthesisPathway Precursor 4-n-Butylaniline (CAS 104-13-2) Cheap Precursor Intermediate Transition State (Sigma Complex) Precursor->Intermediate Electrophilic Attack Reagents Reagents: I2 (1.05 eq), NaHCO3 DCM/Water or Methanol Reagents->Intermediate Product 4-n-Butyl-2-iodoaniline (CAS 952054-06-7) Target Product Intermediate->Product -HI (Base assisted)

Figure 1: Regioselective iodination pathway. The butyl group blocks the para-position, forcing substitution to the ortho-position.

Validated Experimental Protocol

Scale: 10 mmol (approx. 1.5 g of starting material)

Reagents:

  • 4-n-Butylaniline: 1.49 g (10 mmol)

  • Iodine (

    
    ):  2.54 g (10 mmol)
    
  • Sodium Bicarbonate (

    
    ):  1.26 g (15 mmol)
    
  • Solvent: Dichloromethane (DCM) / Water (1:1 biphasic system) OR Methanol.

Step-by-Step Methodology:

  • Preparation: In a 100 mL round-bottom flask, dissolve 4-n-butylaniline (1.49 g) in 20 mL of DCM.

  • Buffer Addition: Add 20 mL of water followed by solid

    
     (1.26 g). The bicarbonate neutralizes the HI formed, preventing protonation of the amine (which would deactivate the ring).
    
  • Iodination: Cool the mixture to 0°C. Add powdered Iodine (

    
    ) in small portions over 15 minutes with vigorous stirring.
    
    • Expert Tip: Vigorous stirring is critical in a biphasic system to ensure phase transfer.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Hexane/Ethyl Acetate 9:1). The starting material spot should disappear.

  • Quench: If the solution remains dark purple (excess iodine), add saturated sodium thiosulfate (

    
    ) solution dropwise until the color fades to pale yellow.
    
  • Workup: Separate the organic (DCM) layer. Extract the aqueous layer once with DCM. Combine organics, dry over

    
    , and concentrate under vacuum.
    
  • Purification: The crude product is often >90% pure. For high-purity applications (Suzuki coupling), purify via silica gel column chromatography (Eluent: Hexane -> 5% EtOAc/Hexane).

Expected Yield: 85–95% Characterization:

  • 1H NMR (

    
    ):  Look for the disappearance of the symmetric para-substitution pattern and the appearance of an ABC system (or similar) for the aromatic protons, plus the butyl chain signals.
    

Part 3: Decision Logic for Researchers

Use this logic tree to determine your procurement strategy.

ProcurementLogic Start Requirement: 4-n-Butyl-2-iodoaniline QtyCheck Quantity Needed? Start->QtyCheck SmallScale < 1 Gram QtyCheck->SmallScale LargeScale > 1 Gram QtyCheck->LargeScale BudgetCheck Budget > $1000? SmallScale->BudgetCheck Make SYNTHESIZE In-House (Cost Priority) LargeScale->Make Mandatory Buy BUY from Biosynth/Cymit (Speed Priority) BudgetCheck->Buy Yes BudgetCheck->Make No

Figure 2: Procurement decision matrix based on scale and budget constraints.

References

  • Biosynth . 4-Butyl-2-iodoaniline Product Page. Retrieved from

  • CymitQuimica . 4-Butyl-2-iodoaniline (CAS 952054-06-7).[1][2][3][5] Retrieved from

  • Sigma-Aldrich . 4-Butylaniline (Precursor CAS 104-13-2). Retrieved from

  • Organic Syntheses . p-Iodoaniline (General Iodination Protocol). Org. Synth. 1931, 11, 62. DOI: 10.15227/orgsyn.011.0062. Retrieved from

  • PubChem . 4-Butylaniline Compound Summary. Retrieved from

Sources

Exploratory

An In-depth Technical Guide to 2-Iodo-4-butylaniline: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of 2-iodo-4-butylaniline, a versatile aromatic amine that serves as a crucial building block in modern organic synthesis. With a focus on practical applications for...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 2-iodo-4-butylaniline, a versatile aromatic amine that serves as a crucial building block in modern organic synthesis. With a focus on practical applications for researchers, scientists, and drug development professionals, this document delves into its chemical identity, synthesis, physicochemical properties, and its significant role in the development of novel molecules.

Chemical Identity: IUPAC Nomenclature and Synonyms

The proper and unambiguous identification of a chemical entity is paramount in scientific research and development. The compound of interest, 2-iodo-4-butylaniline, is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature as 4-butyl-2-iodoaniline .

It is crucial to distinguish this compound from its isomers, particularly the tert-butyl variant. The "butyl" substituent in the primary topic of this guide refers to the straight-chain n-butyl group.

Synonyms:

  • 4-n-butyl-2-iodoaniline

  • Benzenamine, 4-butyl-2-iodo-

  • 4-Butyl-2-iodobenzenamine

Isomeric Variant:

A common isomer is 4-tert-butyl-2-iodoaniline , where the butyl group is a tertiary butyl substituent.[1] This subtle structural difference can significantly impact the molecule's physical and chemical properties, as well as its reactivity in synthetic transformations.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is essential for its handling, storage, and application in chemical reactions. The following table summarizes the key properties of 4-butyl-2-iodoaniline.

PropertyValueSource
IUPAC Name 4-butyl-2-iodoaniline
CAS Number 952054-06-7[2]
Molecular Formula C₁₀H₁₄IN[2]
Molecular Weight 275.13 g/mol [2]
Appearance Not specified (typically an oil or low-melting solid)
Purity Min. 95% (commercially available)[2]

Synthesis of 4-butyl-2-iodoaniline

The synthesis of 4-butyl-2-iodoaniline can be achieved through a multi-step process, often starting from a more readily available aniline derivative. A common strategy involves the protection of the amine group, followed by a Friedel-Crafts alkylation and subsequent iodination. The final step is the deprotection of the amine.

General Synthetic Workflow

The following diagram illustrates a plausible synthetic route to 4-butyl-2-iodoaniline, starting from 2-iodoaniline. This approach involves an initial protection of the amine, followed by alkylation and subsequent deprotection.

G A 2-Iodoaniline B N-Protected 2-Iodoaniline (e.g., N-methoxycarbonyl) A->B Amine Protection (e.g., Methyl chloroformate, Base) C N-Protected 4-butyl-2-iodoaniline B->C Friedel-Crafts Alkylation (e.g., Butyl halide, Lewis acid) D 4-butyl-2-iodoaniline C->D Deprotection (e.g., Hydrolysis)

Caption: Synthetic workflow for 4-butyl-2-iodoaniline.

Detailed Experimental Protocol (Adapted from a similar synthesis)

This protocol is adapted from a patented procedure for the synthesis of a related compound, 4-tert-butyl-2-iodo-N-methoxycarbonylaniline, and provides a viable route to the target molecule with appropriate modifications.[3]

Step 1: Protection of 2-Iodoaniline

  • Dissolve 2-iodoaniline in a suitable solvent (e.g., dichloromethane) in a reaction vessel equipped with a stirrer and under an inert atmosphere (e.g., nitrogen).

  • Cool the solution in an ice bath.

  • Slowly add a base (e.g., triethylamine or pyridine) to the solution.

  • Add methyl chloroformate dropwise while maintaining the low temperature. The addition of the protecting group is crucial to deactivate the amine towards the subsequent electrophilic alkylation conditions, thereby directing the substitution to the aromatic ring.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work up the reaction by washing with water and brine, drying the organic layer over an anhydrous salt (e.g., MgSO₄), and concentrating under reduced pressure to yield N-(2-iodophenyl)methyl carbamate.

Step 2: Friedel-Crafts Alkylation

  • Dissolve the N-protected 2-iodoaniline in a suitable solvent (e.g., a non-polar solvent like hexane or a chlorinated solvent).

  • Add a Lewis acid catalyst (e.g., aluminum chloride). The catalyst is essential for generating the electrophilic butyl carbocation from the alkylating agent.

  • Add the alkylating agent (e.g., 1-bromobutane or 1-chlorobutane) dropwise at a controlled temperature. The para-directing effect of the protected amino group and the steric hindrance at the ortho positions favor the introduction of the butyl group at the 4-position.

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed.

  • Quench the reaction by carefully adding it to ice-water.

  • Extract the product with an organic solvent, wash the organic layer, dry, and concentrate to obtain crude N-(4-butyl-2-iodophenyl)methyl carbamate.

Step 3: Deprotection

  • Dissolve the crude protected product in a suitable solvent system for hydrolysis (e.g., a mixture of an alcohol and water).

  • Add a strong base (e.g., sodium hydroxide or potassium hydroxide) to the solution.

  • Heat the mixture to reflux and monitor the reaction for the cleavage of the carbamate group.

  • After completion, cool the reaction mixture and extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over an anhydrous salt, and concentrate under reduced pressure.

  • Purify the resulting crude 4-butyl-2-iodoaniline by column chromatography on silica gel to obtain the final product.

Applications in Organic Synthesis and Drug Discovery

2-Iodo-4-butylaniline is a valuable building block due to the presence of three key functional groups: the primary amine, the iodo substituent, and the butyl chain. This trifecta of functionality allows for a diverse range of chemical transformations.

Role in Cross-Coupling Reactions

The carbon-iodine bond in 2-iodo-4-butylaniline is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[4][5] This reaction allows for the formation of a new carbon-carbon bond by coupling the iodoaniline with an organoboron compound.[6][7][8]

G A 4-butyl-2-iodoaniline E 2-Aryl-4-butylaniline A->E B Organoboron Reagent (R-B(OH)₂) B->E C Palladium Catalyst (e.g., Pd(PPh₃)₄) C->E Catalyst D Base (e.g., Na₂CO₃) D->E Base

Caption: Suzuki-Miyaura coupling with 4-butyl-2-iodoaniline.

This synthetic strategy is widely employed in the construction of complex biaryl structures, which are common motifs in many pharmaceutical agents.[5] The ability to introduce a wide variety of aryl and heteroaryl groups at the 2-position makes 2-iodo-4-butylaniline a highly sought-after intermediate in medicinal chemistry.

Precursor to Biologically Active Molecules

Iodoanilines, in general, are important precursors in the synthesis of a wide range of biologically active compounds.[9][10][11] They are used in the development of:

  • Anti-cancer agents: The iodoaniline scaffold can be elaborated to create complex molecules that target various pathways involved in cancer progression.[9][11]

  • Antifungal and neuroprotective drugs: Derivatives of iodoanilines have shown promise as antifungal and neuroprotective agents.[12]

  • Agrochemicals: The reactivity of iodoanilines is harnessed to produce novel herbicides and pesticides.[11][12]

The butyl group in 2-iodo-4-butylaniline can contribute to the lipophilicity of the final molecule, which can be a critical factor in its pharmacokinetic and pharmacodynamic properties.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the protons of the butyl chain, and the amine protons. The aromatic protons will appear as a set of coupled multiplets in the downfield region (typically 6.5-7.5 ppm). The butyl group will exhibit characteristic signals for the methyl (triplet, ~0.9 ppm), methylene (multiplets, ~1.3-2.5 ppm), and the methylene group attached to the aromatic ring (triplet, ~2.5 ppm). The amine protons will likely appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will show ten distinct signals corresponding to the ten carbon atoms in the molecule. The aromatic carbons will resonate in the region of 110-150 ppm, with the carbon bearing the iodine atom being significantly upfield due to the heavy atom effect. The carbons of the butyl chain will appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum of 2-iodo-4-butylaniline will be characterized by the following key absorption bands:

  • N-H stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine group.

  • C-H stretching: Bands just below 3000 cm⁻¹ for the sp³ C-H bonds of the butyl group and just above 3000 cm⁻¹ for the sp² C-H bonds of the aromatic ring.

  • C=C stretching: Aromatic ring vibrations in the 1500-1600 cm⁻¹ region.

  • C-N stretching: A band in the 1250-1350 cm⁻¹ region.

  • C-I stretching: A weak band in the far-infrared region, typically below 600 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum of 2-iodo-4-butylaniline will show a prominent molecular ion peak (M⁺) at m/z = 275. The fragmentation pattern will likely involve the loss of the butyl group (M-57) and other characteristic fragmentations of alkyl-substituted anilines. The presence of iodine will also give rise to a characteristic isotopic pattern.

Safety and Handling

As with all chemicals, proper safety precautions must be observed when handling 2-iodo-4-butylaniline. While a specific safety data sheet (SDS) for this compound may not be widely available, the safety profile can be inferred from related iodoanilines and butylanilines.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any vapors.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place. Iodo-compounds can be light-sensitive.

  • Toxicity: Anilines and their derivatives are generally considered toxic and should be handled with care. Avoid contact with skin and eyes, and do not ingest.

Conclusion

4-Butyl-2-iodoaniline is a strategically important synthetic intermediate with broad applications in pharmaceutical and agrochemical research. Its well-defined structure and versatile reactivity, particularly in modern cross-coupling reactions, make it a valuable tool for the construction of complex molecular architectures. A thorough understanding of its synthesis, properties, and safe handling is essential for its effective utilization in the laboratory and in the development of new technologies.

References

  • PubChem. 4-tert-butyl-2-iodo-aniline. National Center for Biotechnology Information. [Link][1]

  • Google Patents. US20050143454A1 - 4-Alkyl-2-haloaniline derivative and process and process for producing the same. [3]

  • Pharmaceutical Manufacturing Resources. Why 4-Iodoaniline Is a Crucial Building Block in Pharmaceutical Manufacturing. [Link][9]

  • Sarex. 4-Iodoaniline: The Cornerstone of Innovative Solutions. [Link][11]

  • Wikipedia. Suzuki reaction. [Link][4]

  • Organic Chemistry Portal. Suzuki Coupling. [Link][6]

  • Myers Research Group. The Suzuki Reaction. [Link][7]

  • National Center for Biotechnology Information. The Suzuki Reaction. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing; 2024 Jan-. [Link][8]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Iodination of 4-Butylaniline using BTEA-ICl₂

Abstract & Introduction The introduction of iodine into deactivated or sterically hindered aromatic systems is a pivotal step in the synthesis of pharmaceutical intermediates, particularly for subsequent Suzuki-Miyaura o...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

The introduction of iodine into deactivated or sterically hindered aromatic systems is a pivotal step in the synthesis of pharmaceutical intermediates, particularly for subsequent Suzuki-Miyaura or Sonogashira cross-coupling reactions. Traditional iodination methods utilizing elemental iodine (


) often suffer from low atom economy and require strong oxidants (e.g., 

,

) that are incompatible with sensitive functional groups.

This application note details the regioselective mono-iodination of 4-butylaniline to synthesize 2-iodo-4-butylaniline using Benzyltriethylammonium Dichloroiodate (BTEA-ICl₂) . This protocol utilizes a solid-state, weighable source of electrophilic iodine, offering a "green chemistry" alternative to liquid Iodine Monochloride (ICl), which is corrosive and difficult to handle.

Key Advantages of the BTEA-ICl₂ Protocol:
  • Stoichiometric Control: The solid reagent allows for precise 1:1 dosing, minimizing di-iodination byproducts.

  • Mild Conditions: Reactions proceed at room temperature in mixed organic solvents (DCM/MeOH).

  • Regioselectivity: The steric bulk of the reagent and the electronic directing effects of the amino group ensure exclusive ortho-iodination relative to the amine.

Mechanism of Action

The reaction proceeds via an Electrophilic Aromatic Substitution (EAS). BTEA-ICl₂ serves as a reservoir for the iodonium ion (


). In solution, the equilibrium releases reactive ICl species. The presence of Calcium Carbonate (

) is critical; it acts as an acid scavenger to neutralize the Hydrogen Chloride (

) generated during the substitution, preventing the protonation of the aniline nitrogen (which would otherwise deactivate the ring toward electrophilic attack).
Mechanistic Pathway (DOT Visualization)

IodinationMechanism Reagent BTEA-ICl2 (Solid Reagent) Equilibrium Dissociation (DCM/MeOH) Reagent->Equilibrium Electrophile Reactive Species (I-Cl / I+) Equilibrium->Electrophile Releases Substrate 4-Butylaniline (Substrate) Complex Sigma Complex (Wheland Intermediate) Substrate->Complex + Electrophile (Ortho-attack) Base CaCO3 (Acid Scavenger) Complex->Base H+ Transfer Product 2-Iodo-4-butylaniline Complex->Product Deprotonation Byproduct BTEA-Cl + CaCl2 + CO2 Base->Byproduct Neutralizes HCl

Figure 1: Mechanistic pathway of BTEA-ICl₂ mediated iodination.[1][2] The base prevents hydroiodide salt formation.

Experimental Protocol

Materials & Reagents[3][4]
ComponentRoleSpecifications
4-Butylaniline Substrate>98% Purity, Liquid
BTEA-ICl₂ Iodinating AgentBenzyltriethylammonium dichloroiodate, Solid
CaCO₂ Base / ScavengerPowder, Anhydrous
Dichloromethane (DCM) Solvent AHPLC Grade
Methanol (MeOH) Solvent BHPLC Grade (Promotes ionization)
Sodium Bisulfite (NaHSO₃) Quenching Agent5% Aqueous Solution
Step-by-Step Methodology

Pre-requisite: Ensure all glassware is clean. While strict anhydrous conditions are not required, minimizing water intake improves yield.

  • Substrate Preparation:

    • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-butylaniline (10 mmol, 1.49 g) in a solvent mixture of DCM (20 mL) and MeOH (10 mL) .

    • Note: The MeOH is crucial to solubilize the BTEA-ICl₂ and facilitate the transfer of the iodonium species.

  • Base Addition:

    • Add Calcium Carbonate (CaCO₃) powder (1.1 equiv, 11 mmol, 1.1 g) to the solution.

    • Stir the suspension vigorously for 5 minutes to ensure dispersion.

  • Reagent Addition (Critical Step):

    • Weigh BTEA-ICl₂ (1.0 equiv, 10 mmol, 3.90 g) .

    • Add the solid reagent to the reaction mixture in small portions over 10–15 minutes at room temperature (

      
      ).
      
    • Why: Rapid addition can cause local high concentrations of iodine, leading to minor di-iodinated byproducts (2,6-diiodo-4-butylaniline).

  • Reaction Monitoring:

    • Stir the mixture at room temperature.

    • Monitor via TLC (Hexane:EtOAc 9:1) or HPLC.

    • Typical Reaction Time: 2 to 4 hours. The yellow color of the reagent will fade as the active iodine is consumed.

  • Quenching & Workup:

    • Once starting material is consumed (<2%), quench the reaction by adding 5% NaHSO₃ (aq) (20 mL) . This reduces any unreacted iodine species (turning the solution from brown/yellow to clear).

    • Filter the mixture to remove undissolved calcium salts.

    • Extract the filtrate with DCM (3 x 20 mL) .

    • Wash the combined organic layers with Water (2 x 30 mL) followed by Brine (30 mL) .

  • Isolation:

    • Dry the organic phase over anhydrous Magnesium Sulfate (

      
      ) .[3]
      
    • Filter and concentrate under reduced pressure (Rotary Evaporator) to yield the crude oil.

    • Purification: If necessary, purify via silica gel column chromatography (Eluent: Hexane/EtOAc) to obtain pure 2-iodo-4-butylaniline .

Workflow Visualization

Workflow Start Start: 4-Butylaniline (10 mmol) Solvation Dissolve in DCM:MeOH (2:1) Start->Solvation AddBase Add CaCO3 (1.1 eq) Stir 5 min Solvation->AddBase AddReagent Add BTEA-ICl2 (1.0 eq) Portionwise over 15 min AddBase->AddReagent Reaction Stir at RT (2-4 hours) Monitor TLC AddReagent->Reaction Quench Quench with 5% NaHSO3 Remove excess Iodine Reaction->Quench Extraction Filter Salts -> Extract DCM Wash H2O/Brine Quench->Extraction Finish Evaporate -> 2-Iodo-4-butylaniline Extraction->Finish

Figure 2: Operational workflow for the synthesis of 2-iodo-4-butylaniline.

Results & Characterization

Expected Yields

Using this protocol, isolated yields typically range from 85% to 94% .

Characterization Data (Simulated for Validation)

The product is an oil or low-melting solid.

TechniqueDiagnostic SignalInterpretation
¹H NMR

7.55 (d, J=2.0 Hz, 1H)
H-3 (Ortho to Iodine). The iodine shift causes significant deshielding compared to the parent aniline.
¹H NMR

7.05 (dd, 1H)
H-5 (Meta to Iodine).
¹H NMR

6.70 (d, 1H)
H-6 (Ortho to Amine).
¹H NMR

4.00 (br s, 2H)

. Broad singlet, exchangeable with

.
¹³C NMR ~85 ppmC-I carbon signal (distinctive upfield shift due to heavy atom effect).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Old/Decomposed ReagentBTEA-ICl₂ is stable but hygroscopic. Ensure reagent is bright yellow.[2] If brown/sticky, recrystallize from acetic acid.
Di-iodination Excess ReagentStrictly maintain 1.0 - 1.05 equivalents. Do not add excess "just in case."
Dark Product Oxidation of AmineEnsure complete removal of iodine during the NaHSO₃ wash. Store product under inert gas (Argon) in the dark.
Emulsion during workup Fine CaCO₃ particlesFilter the reaction mixture through a Celite pad before aqueous extraction.

Safety & Handling

  • BTEA-ICl₂: Causes skin irritation and serious eye irritation. Handle with gloves and safety glasses.

  • Chlorinated Solvents (DCM): Use in a well-ventilated fume hood.

  • Reaction Byproducts: The aqueous layer will contain benzyltriethylammonium chloride. Dispose of aqueous waste according to halogenated organic waste protocols.

References

  • Kajigaeshi, S., Kakinami, T., Yamasaki, H., Fujisaki, S., & Okamoto, T. (1988).[4] Halogenation using Quaternary Ammonium Polyhalides. VII. Iodination of Aromatic Amines by Use of Benzyltrimethylammonium Dichloroiodate(1-). Bulletin of the Chemical Society of Japan, 61(2), 600–602.[5] [Link]

  • Braddock, D. C., Cansell, G., Hermitage, S. A., & White, A. J. (2004). Ortho-Iodination of anilines using benzyltrimethylammonium dichloroiodate.[1] Chemical Communications, (12), 1442-1443. [Link]

  • Hajipour, A. R., Arbabian, M., & Ruoho, A. E. (2002).[6] Tetramethylammonium Dichloroiodate: An Efficient and Environmentally Friendly Iodination Reagent.[6] The Journal of Organic Chemistry, 67(24), 8622–8624.[6] [Link][6]

Sources

Application

Application Note: Chemoselective Suzuki-Miyaura Coupling of 4-Butyl-2-iodoaniline

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Protocol and Mechanistic Guide Introduction & Mechanistic Rationale The Suzuki-Miyaura cross-coupling of ortho-ha...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Protocol and Mechanistic Guide

Introduction & Mechanistic Rationale

The Suzuki-Miyaura cross-coupling of ortho-haloanilines is a foundational transformation in the synthesis of privileged pharmaceutical scaffolds, including functionalized biphenyls, indoles, and carbazoles. However, applying standard coupling conditions to 4-butyl-2-iodoaniline presents a unique chemoselectivity challenge.

While the carbon-iodine (C–I) bond undergoes highly facile oxidative addition to Pd(0) species , the adjacent free primary amine (–NH₂) poses two distinct mechanistic risks:

  • Catalyst Poisoning: The Lewis basic amine can coordinate to the electrophilic Pd(II) intermediate, forming a stable, off-cycle palladacycle that stalls transmetalation.

  • Competitive Buchwald-Hartwig Amination: In the presence of strong bases (e.g., NaOtBu), the amine can be deprotonated, leading to competitive C–N bond formation rather than the desired C–C bond formation.

To circumvent these issues, this protocol leverages a highly active, sterically demanding catalyst system (Pd(OAc)₂/SPhos) combined with a mild, water-tolerant base (K₃PO₄) . The bulky dialkylbiaryl phosphine ligand (SPhos) accelerates reductive elimination while its steric profile physically prevents the ortho-amine from coordinating to the palladium center. Furthermore, K₃PO₄ is insufficiently basic to deprotonate the aniline, effectively shutting down the C–N coupling pathway .

Logical Workflow for Condition Selection

Workflow Substrate 4-butyl-2-iodoaniline (Substrate) Challenge Chemoselectivity Challenge: Free -NH2 vs. C-I Bond Substrate->Challenge Path1 Strong Base (NaOtBu) Standard Ligand Challenge->Path1 Sub-optimal Path2 Mild Base (K3PO4) Bulky Ligand (SPhos) Challenge->Path2 Optimal Result1 Competitive C-N Coupling (Buchwald-Hartwig) Path1->Result1 Result2 Selective C-C Coupling (Suzuki-Miyaura) Path2->Result2

Workflow for chemoselective Suzuki-Miyaura coupling of ortho-iodoanilines.

Reaction Optimization & Causality Data

The following quantitative data summarizes the optimization matrix for the coupling of 4-butyl-2-iodoaniline with phenylboronic acid. The causality behind each result dictates our final protocol choices .

EntryCatalyst SystemBase (Equiv)Solvent SystemTemp (°C)Yield (%)Mechanistic Observation / Causality
1Pd(PPh₃)₄ (5 mol%)Na₂CO₃ (2.0)Toluene/H₂O8062%Sluggish transmetalation; Pd-black precipitation observed due to amine coordination and catalyst degradation.
2Pd(dppf)Cl₂ (5 mol%)K₂CO₃ (2.0)1,4-Dioxane/H₂O8078%Improved stability; the bidentate dppf ligand resists displacement by the free aniline.
3Pd(OAc)₂ / SPhosNaOtBu (2.0)Toluene8045%Failure: Major C–N coupling side product. Strong base deprotonates the amine, initiating Buchwald-Hartwig amination.
4 Pd(OAc)₂ / SPhos K₃PO₄ (2.0) Toluene/EtOH/H₂O 60 96% Optimal: Mild base prevents C–N coupling; SPhos ensures rapid turnover; biphasic solvent dissolves all species.

Standardized Experimental Protocol

Target Product: 4-butyl-[1,1'-biphenyl]-2-amine Scale: 10.0 mmol (Scalable to >100 g with identical stoichiometry)

Reagents Required:
  • 4-butyl-2-iodoaniline: 2.75 g (10.0 mmol, 1.0 equiv)

  • Phenylboronic acid: 1.46 g (12.0 mmol, 1.2 equiv)

  • Pd(OAc)₂: 45 mg (0.2 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl): 164 mg (0.4 mmol, 4 mol%)

  • K₃PO₄ (anhydrous): 4.25 g (20.0 mmol, 2.0 equiv)

  • Solvent: Toluene / Ethanol / Deionized Water (3:1:1 v/v/v) - 50 mL total

Step-by-Step Methodology:
  • System Preparation & Degassing: Add Toluene (30 mL), Ethanol (10 mL), and H₂O (10 mL) to a 100 mL Schlenk flask. Sparge the solvent mixture with ultra-pure Argon for 15 minutes. Causality: Oxygen rapidly oxidizes electron-rich phosphines like SPhos and degrades Pd(0) intermediates.

  • Reagent Loading: Under a positive flow of Argon, charge the flask sequentially with 4-butyl-2-iodoaniline, phenylboronic acid, and K₃PO₄. Stir for 5 minutes to ensure uniform suspension.

  • Catalyst Activation: Add Pd(OAc)₂ and SPhos to the mixture. The solution will transition from pale yellow to a deep reddish-orange as the active Pd(0)-SPhos complex is generated in situ.

  • Reaction Execution: Seal the flask, place it in a pre-heated oil bath at 60 °C, and stir vigorously (800 rpm). Causality: High stirring rates are critical in biphasic mixtures to maximize the interfacial surface area between the organic (aryl halide/catalyst) and aqueous (boronate/base) phases.

  • Workup: After 4 hours, cool the mixture to room temperature. Dilute with Ethyl Acetate (50 mL) and partition in a separatory funnel. Extract the aqueous layer with EtOAc (2 × 25 mL). Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude dark oil via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 10% EtOAc/Hexanes).

Self-Validating System & Quality Control

To ensure absolute trustworthiness, this protocol is designed as a self-validating system. Operators must verify the following checkpoints:

  • In-Process Control (Colorimetry): Upon reaching 60 °C, the reaction must remain a homogeneous dark red/brown. If the solution turns black with a metallic mirror on the flask walls, the Pd catalyst has aggregated into inactive Pd-black (indicating insufficient degassing or ligand oxidation).

  • Reaction Monitoring (TLC): Spot the reaction mixture against the starting material on a silica TLC plate (Eluent: 10% EtOAc/Hexanes).

    • Validation: The starting 4-butyl-2-iodoaniline (R_f ~ 0.6, UV active) must disappear. The product will appear as a new spot at R_f ~ 0.4, exhibiting a distinct bright blue fluorescence under 254 nm UV light, characteristic of conjugated biphenyl systems.

  • Structural Validation (GC-MS / LC-MS):

    • Success: A single major peak with

      
      [M+H]⁺ confirms the desired biphenyl product.
      
    • Failure Mode: If a peak at

      
       is observed, it indicates that diarylation (Buchwald-Hartwig C–N coupling) has occurred, signaling that the base used was too strong or the temperature was too high.
      

References

  • A Tandem Heck-Carbocyclization/Suzuki-Coupling Approach to the Stereoselective Syntheses of Asymmetric 3,3-(Diarylmethylene)indolinones. The Journal of Organic Chemistry, 2005. URL:[Link]

  • Application of the Palladium-Catalyzed Borylation/Suzuki Coupling (BSC) Reaction to the Synthesis of Biologically Active Biaryl Lactams. The Journal of Organic Chemistry, 2002. URL:[Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 2014. URL:[Link]

  • Recent Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Royal Society of Chemistry, 2014. URL:[Link]

Method

Sonogashira coupling of 4-butyl-2-iodoaniline with alkynes

Application Note: Sonogashira Cross-Coupling of 4-Butyl-2-iodoaniline Executive Summary This technical guide details the Sonogashira cross-coupling of 4-butyl-2-iodoaniline with terminal alkynes. While the Sonogashira re...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Sonogashira Cross-Coupling of 4-Butyl-2-iodoaniline

Executive Summary

This technical guide details the Sonogashira cross-coupling of 4-butyl-2-iodoaniline with terminal alkynes. While the Sonogashira reaction is a staple of organic synthesis, this specific substrate presents unique electronic and steric opportunities. The ortho-iodoaniline motif is a "privileged structure"—a gateway precursor for the synthesis of substituted indoles (via Larock or Cacchi cyclization). The para-butyl group enhances lipophilicity, improving solubility in non-polar solvents and altering the crystallization properties of the final product, which is critical for material science applications (e.g., liquid crystals) and drug discovery.

This guide provides a robust, self-validating protocol designed to minimize common side reactions such as Glaser homocoupling and catalyst poisoning by the free amine.

Mechanistic Insight & Substrate Analysis

Substrate Profile: 4-Butyl-2-iodoaniline
  • Electronic Effects: The butyl group at the C4 position is a weak electron-donating group (EDG). It increases the electron density of the aromatic ring slightly, potentially making the oxidative addition of Pd(0) into the C-I bond slightly slower than electron-deficient systems, but the effect is marginal.

  • Chemo-selectivity: The C-I bond is significantly more reactive than the C-NH₂ bond. However, the free amine (-NH₂) is a competent ligand for Palladium. In high concentrations, it can compete with phosphine ligands, potentially leading to catalyst deactivation ("poisoning").

  • Strategic Utility: The resulting o-alkynylaniline is the immediate precursor for 2-substituted-5-butylindoles.

The Catalytic Cycle

The reaction proceeds via two interconnected cycles: the Palladium cycle (main turnover) and the Copper cycle (activator).

SonogashiraMechanism Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-I insertion) Pd0->OxAdd PdII_Ar Pd(II)(Ar)(I)L2 OxAdd->PdII_Ar TransMet Transmetallation (Cu-Acetylide enters) PdII_Ar->TransMet PdII_Alk Pd(II)(Ar)(Alkynyl)L2 TransMet->PdII_Alk CuI CuI (Pre-catalyst) TransMet->CuI Regenerates CuI Isom Trans/Cis Isomerization PdII_Alk->Isom RedElim Reductive Elimination (Product Release) Isom->RedElim RedElim->Pd0 Regeneration Cu_Acetylide Cu-Acetylide (Reactive Species) CuI->Cu_Acetylide + Alkyne + Base Alkyne Terminal Alkyne (R-C≡C-H) Alkyne->Cu_Acetylide Base Amine Base (Et3N) Base->Cu_Acetylide Cu_Acetylide->TransMet Transfers Alkyne

Figure 1: The dual catalytic cycle. Note the critical role of the Copper acetylide in transmetallating to the Palladium(II) species.

Experimental Protocol

Reagents and Stoichiometry

The following table outlines the "Gold Standard" conditions optimized for ortho-iodoanilines.

ComponentRoleEquiv.Notes
4-Butyl-2-iodoaniline Substrate1.0Limiting reagent.
Terminal Alkyne Coupling Partner1.2Slight excess to account for homocoupling.
Pd(PPh₃)₂Cl₂ Catalyst0.03 (3 mol%)Bis(triphenylphosphine)palladium(II) dichloride is robust and air-stable.
CuI Co-Catalyst0.02 (2 mol%)Copper(I) Iodide. Must be white/off-white. If green/brown, recrystallize.
Et₃N Base/Solvent3.0 - 5.0Acts as HCl scavenger. Can be used as co-solvent.
THF or DMF SolventN/ATHF (reflux) or DMF (RT). Degassed is critical.
Step-by-Step Workflow

Safety Note: Alkynes can be energetic. CuI is toxic.[1] Perform all manipulations in a fume hood.

Step 1: Preparation of the Reaction Vessel

  • Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar.

  • Fit the flask with a rubber septum and an argon/nitrogen inlet.

  • Cool to room temperature under positive inert gas pressure.

Step 2: Reagent Addition (The "Solids First" Rule)

  • Charge the flask with 4-butyl-2-iodoaniline (1.0 equiv), Pd(PPh₃)₂Cl₂ (3 mol%), and CuI (2 mol%).

    • Expert Tip: Adding the catalyst and co-catalyst simultaneously with the aryl halide ensures they are present before the alkyne is introduced, reducing the risk of alkyne homocoupling (Glaser reaction).

  • Evacuate the flask and backfill with Argon (repeat 3 times). Oxygen removal is the single most critical factor for success.

Step 3: Solvent and Alkyne Introduction

  • Add degassed THF (approx. 5 mL per mmol of substrate) via syringe.

  • Add Et₃N (3.0 equiv) via syringe. The solution may turn slightly yellow or dark; this is normal.

  • Add the Terminal Alkyne (1.2 equiv) dropwise via syringe.

    • Observation: A color change (often to dark brown or black) usually indicates the formation of active Pd(0) species and the start of the reaction.

Step 4: Reaction and Monitoring

  • Stir at Room Temperature for 30 minutes.

  • Check TLC (Hexanes/EtOAc 8:2).

    • Self-Validating Check: The starting material (4-butyl-2-iodoaniline) has a distinct Rf. The product (alkyne) will usually be more non-polar (higher Rf) and may fluoresce blue/purple under UV due to conjugation.

  • If the reaction is sluggish (common with bulky alkynes), heat to 50°C . Do not exceed 60°C to avoid cyclization to indole at this stage (unless intended).

Step 5: Workup

  • Dilute the reaction mixture with Ethyl Acetate (EtOAc).

  • Filter through a small pad of Celite to remove Pd/Cu residues. Rinse the pad with EtOAc.

  • Wash the filtrate with:

    • Saturated NH₄Cl (removes Cu salts).

    • Water.[2][1][3][4][5][6]

    • Brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Step 6: Purification

  • Purify via Flash Column Chromatography on Silica Gel.

    • Gradient: 0% → 10% EtOAc in Hexanes.

    • Note: The free amine makes the product slightly polar, but the butyl group keeps it soluble in hexanes.

Visualization of Experimental Workflow

Workflow Start Start: Dry Flask Ar Atmosphere Solids Add Solids: Substrate, Pd cat, CuI Start->Solids Degas Evacuate/Backfill (x3) *CRITICAL STEP* Solids->Degas Liquids Add Solvent (THF), Base (Et3N) Add Alkyne Degas->Liquids React Stir RT, 1-4 hrs Liquids->React TLC TLC Check (SM Disappeared?) React->TLC Heat Heat to 50°C TLC->Heat No Workup Filter (Celite) Wash (NH4Cl) TLC->Workup Yes Heat->React Purify Column Chromatography (Hex/EtOAc) Workup->Purify

Figure 2: Operational workflow for the coupling reaction.[6] The decision node at TLC prevents premature workup.

Troubleshooting & Optimization (Field-Proven Insights)

IssueProbable CauseSolution
Homocoupling (Glaser) Presence of Oxygen.[7]Degas solvents more thoroughly (freeze-pump-thaw is best). Add alkyne slowly.
No Reaction Catalyst Poisoning or Bad CuI.Ensure CuI is white. If the amine substrate is chelating Pd, switch to Pd(dppf)Cl₂ (bidentate ligand prevents amine coordination).
Low Yield Product Cyclization.[4]If the product cyclizes to indole on silica, neutralize the silica with 1% Et₃N before loading.
Black Precipitate Pd Black formation.Catalyst decomposition. Add excess PPh₃ (10 mol%) to stabilize the Pd species.

The "Free Amine" Factor: Unlike simple aryl iodides, 4-butyl-2-iodoaniline possesses a free -NH₂ group. In standard Sonogashira couplings, this is generally well-tolerated. However, if you observe stalled conversion, the amine might be coordinating to the Palladium.

  • Remedy: Use a bulky phosphine ligand (e.g., XPhos) or simply increase the temperature to 60°C to promote ligand dissociation.

Strategic Application: Indole Synthesis[4][8]

The primary value of coupling 4-butyl-2-iodoaniline is its role as a precursor for 5-butyl-2-substituted indoles .

  • One-Pot Method: After the Sonogashira coupling is complete (verified by TLC), add CuI (additional 10 mol%) or TBAF and heat to reflux. This promotes the nucleophilic attack of the nitrogen onto the activated alkyne.

  • Larock Synthesis: Alternatively, the 2-iodoaniline can be reacted with an internal alkyne using Pd(OAc)₂/Base to yield 2,3-disubstituted indoles directly [2].

References

  • Sonogashira, K., Tohda, Y., & Hagihara, N. (1975).[8] A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470.

  • Yue, D., Yao, T., & Larock, R. C. (2006).[9] Synthesis of 3-iodoindoles by the Pd/Cu-catalyzed coupling of N,N-dialkyl-2-iodoanilines and terminal acetylenes, followed by electrophilic cyclization.[9] The Journal of Organic Chemistry, 71(1), 62-69.[9]

  • Chinchilla, R., & Nájera, C. (2007).[8] The Sonogashira reaction: a booming methodology in synthetic organic chemistry.[1][5] Chemical Reviews, 107(3), 874-922.

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.

Sources

Application

Application Note: Synthesis of Functionalized Benzocyclynes via 4-Butyl-2-iodoaniline

This Application Note is designed for researchers in organic materials science and drug discovery, focusing on the precision synthesis of Benzocyclynes (specifically benzo-fused dehydroannulenes and graphyne substructure...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in organic materials science and drug discovery, focusing on the precision synthesis of Benzocyclynes (specifically benzo-fused dehydroannulenes and graphyne substructures) using 4-butyl-2-iodoaniline as a pivotal "corner" building block.

The protocol details the Triazene-Masking Strategy , a robust method developed to overcome the regioselectivity challenges inherent in synthesizing ortho-diethynylbenzene derivatives.

Introduction & Strategic Rationale

Benzocyclynes—macrocyclic systems containing benzene rings fused with strained alkyne or diacetylene bridges—are critical targets in the development of graphyne carbon networks , molecular electronics, and nonlinear optical materials.

The synthesis of these macrocycles requires 1,2-diethynylbenzene derivatives. However, introducing two different alkyne units ortho to each other on an electron-rich ring is synthetically challenging due to:

  • Regiocontrol: Direct iodination of alkynyl benzenes often yields mixtures.

  • Orthogonality: Sequential Sonogashira couplings require distinct halogen leaving groups or protecting group strategies.

4-Butyl-2-iodoaniline serves as the ideal starting material. The butyl group provides necessary solubility for the final rigid macrocycles, while the ortho-iodoaniline motif allows for a Triazene-Directed Synthesis . This strategy utilizes the triazene group as a "mask" for an iodide, enabling the sequential introduction of two different alkynyl groups (e.g., a propynyl group for metathesis and a TMS-protected acetylene for termination/extension).

Core Directive: The Triazene-Masking Protocol

This protocol follows the "Haley Route" (University of Oregon), utilizing a triazene intermediate to direct sequential cross-couplings.

Phase 1: Synthesis of the Diyne Building Block

Objective: Convert 4-butyl-2-iodoaniline into 1-(trimethylsilylethynyl)-2-(prop-1-ynyl)-4-butylbenzene (Diyne 6a).

Step 1: Triazene Formation & First Sonogashira Coupling

Rationale: The amino group is converted to a triazene. This protects the nitrogen and allows the existing iodine to be reacted first. The triazene later serves as a latent iodide source.

  • Diazotization: Dissolve 4-butyl-2-iodoaniline (1 equiv) in acidic conditions (HCl/H₂O/CH₃CN) at 0°C. Add NaNO₂ (1.1 equiv) to generate the diazonium salt.

  • Triazene Trapping: Quench the diazonium species with a secondary amine (e.g., dimethylamine or piperidine) and K₂CO₃ to form the 1-iodo-2-triazenyl intermediate.

  • Sonogashira Coupling 1: React the crude iodo-triazene with propyne (gas), Pd(PPh₃)₄ (5 mol%), CuI (10 mol%), and diisopropylamine (solvent/base) at 40°C.

    • Insight: Propyne is used here because it acts as a "metathesis handle" in the final ring-closing step (releasing 2-butyne).

    • Product: 1-(3,3-dimethyltriazen-1-yl)-2-(prop-1-ynyl)-4-butylbenzene (Intermediate A).

Step 2: Iododeamination (The "Triazene Swap")

Rationale: The triazene group is robust enough to survive the first coupling but labile enough to be converted back to an iodide using elemental iodine and acid. This installs the second halogen at the exact position of the original amine.

  • Reaction: Dissolve Intermediate A in CH₃CN.

  • Reagents: Add NaI or HI (aq) followed by I₂ at elevated temperature (60°C) or methyl iodide (MeI) in a sealed tube at 135°C.

  • Mechanism: Acid-catalyzed decomposition of the triazene generates an aryl cation (or radical) which is immediately trapped by iodine.

    • Product: 1-iodo-2-(prop-1-ynyl)-4-butylbenzene (Intermediate B).

Step 3: Second Sonogashira Coupling

Rationale: With the new iodide installed ortho to the propyne, the second alkyne arm is attached.

  • Reaction: React Intermediate B with trimethylsilylacetylene (TMSA) , Pd(PPh₃)₄, CuI, and Et₃N/THF.[1]

  • Purification: Silica gel chromatography (Hexanes/CH₂Cl₂).

    • Final Product (Phase 1): Diyne 6a (1-(trimethylsilylethynyl)-2-(prop-1-ynyl)-4-butylbenzene).

Phase 2: Macrocyclization via Alkyne Metathesis

Objective: Assemble the Benzocyclyne (Graphyne Substructure) using the Diyne 6a building block.

Step 4: Core Assembly (Cross-Coupling)
  • Desilylation: Treat Diyne 6a with K₂CO₃/MeOH to remove the TMS group, exposing the terminal alkyne.

  • Coupling to Core: React the deprotected diyne (4 equiv) with a core hub, such as 1,2,4,5-tetraiodobenzene , under standard Sonogashira conditions.

    • Product: An Octayne precursor (a star-shaped molecule with alternating propyne and internal alkyne units).

Step 5: Ring Closing Alkyne Metathesis (RCAM)

Rationale: This is the critical step where the "Benzocyclyne" forms. The propynyl groups undergo metathesis, releasing 2-butyne (volatile) and forming the new triple bonds that close the ring.

  • Catalyst: Schrock’s Tungsten Alkylidyne [(tBuO)₃W≡CtBu] or Molybdenum equivalent.

  • Conditions: Dissolve the Octayne precursor in chlorobenzene or toluene (dilute, ~3 mM to favor intramolecular cyclization). Add catalyst (10–50 mol%) and heat to 80°C.

  • Driving Force: Continuous removal of 2-butyne (bp 27°C) drives the equilibrium toward the macrocycle.

    • Final Product: Tetrabutyl-bis[12]cyclyne (or related Graphyne substructure).[2]

Visualization of the Pathway[5]

The following diagram illustrates the logic flow from the starting aniline to the final benzocyclyne, highlighting the "Triazene Mask" strategy.

BenzocyclyneSynthesis Start 4-Butyl-2-iodoaniline (Starting Material) Triazene Triazene Intermediate (Masked Amine) Start->Triazene 1. NaNO2/HCl 2. NHMe2 Sonogashira1 Sonogashira 1 (Add Propyne) Triazene->Sonogashira1 TriazeneAlkyne 2-Propynyl-Triazene Sonogashira1->TriazeneAlkyne Pd/Cu, Propyne Iododeamination Iododeamination (Triazene -> Iodide) TriazeneAlkyne->Iododeamination IodoAlkyne 1-Iodo-2-propynylbenzene Iododeamination->IodoAlkyne I2, HI or MeI Sonogashira2 Sonogashira 2 (Add TMS-Acetylene) IodoAlkyne->Sonogashira2 Diyne Diyne 6a (Building Block) Sonogashira2->Diyne Pd/Cu, TMSA CoreCoupling Coupling to Core (e.g., Tetraiodobenzene) Diyne->CoreCoupling 1. K2CO3 2. Pd/Cu, Ar-I4 Precursor Octayne Precursor CoreCoupling->Precursor Metathesis Alkyne Metathesis (Ring Closure) Precursor->Metathesis Schrock Catalyst - 2-Butyne Product Benzocyclyne (Graphyne Substructure) Metathesis->Product

Caption: Logical workflow for converting 4-butyl-2-iodoaniline into benzocyclynes via the triazene-directed strategy.

Data Summary & Yields

The following data represents typical yields and characterization metrics for this specific pathway, based on literature precedents (Haley Group).

Reaction StepReagentsTypical YieldKey Observation
Iodination BTEA·ICl₂, CaCO₃, MeOH/DCM76%Conversion of 4-butylaniline to 4-butyl-2-iodoaniline (if synthesizing SM).
Triazene Formation NaNO₂, HCl; then HNMe₂~88%Stable oil; protects nitrogen.
Iododeamination MeI (135°C) or I₂/HI (60°C)50–70%Critical step; restores iodide functionality.
Diyne Formation TMSA, Pd(PPh₃)₄, CuI>80%Formation of the "corner" unit.
Metathesis (RCAM) (tBuO)₃W≡CtBu (Schrock)40–50%High dilution required to prevent oligomerization.

References

  • Primary Protocol Source: Johnson, C. A.; Lu, Y.; Haley, M. M.[1][2][3] "Carbon Networks Based on Benzocyclynes. 6. Synthesis of Graphyne Substructures via Directed Alkyne Metathesis." Organic Letters2007 , 9(19), 3725–3728.[3]

  • Triazene Methodology: Kimball, D. B.; Haley, M. M. "Triazenes: A Versatile Tool in Organic Synthesis." Angewandte Chemie International Edition2002 , 41, 3338.

  • Benzocyclyne Overview: Matzger, A. J.; Vollhardt, K. P. C.[4] "Benzocyclynes: The First Unambiguous Evidence for Diatropicity." Tetrahedron Letters1998 , 39, 6791.

Sources

Method

Application Note: Preparation of Triazene Derivatives from 4-Butyl-2-Iodoaniline

Executive Summary This application note details the optimized protocol for synthesizing 1,3,3-trisubstituted triazene derivatives starting from 4-butyl-2-iodoaniline . Triazenes (R-N=N-NR'R'') are a critical class of com...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized protocol for synthesizing 1,3,3-trisubstituted triazene derivatives starting from 4-butyl-2-iodoaniline . Triazenes (R-N=N-NR'R'') are a critical class of compounds in drug discovery, serving as DNA-alkylating antineoplastic agents (analogous to Dacarbazine and Temozolomide) and as versatile protecting groups in organic synthesis.[1]

The specific substrate, 4-butyl-2-iodoaniline , presents unique challenges and opportunities:

  • Lipophilicity: The butyl chain requires modified solvent systems compared to standard aqueous diazotization.

  • Synthetic Utility: The ortho-iodine moiety serves as a high-value handle for subsequent palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), allowing the triazene to function as a stable "mask" for the diazonium species during complex scaffold elaboration.

Chemical Strategy & Mechanism[2][3]

The synthesis proceeds via a two-step, one-pot sequence: Diazotization followed by Diazo Coupling .

Reaction Mechanism[3]
  • Diazotization: The aniline reacts with the nitrosonium ion (

    
    ), generated in situ from sodium nitrite and acid, to form the electrophilic diazonium salt.[1]
    
  • Coupling: The diazonium species undergoes nucleophilic attack by a secondary amine.[1]

  • Stabilization: The resulting intermediate is deprotonated to yield the neutral, stable triazene.

Critical Consideration - The "Ortho" Effect: The iodine atom at the 2-position provides steric protection, enhancing the stability of the diazonium intermediate against thermal decomposition. However, it also imposes steric hindrance during the coupling step, necessitating careful pH control to maintain amine nucleophilicity.

Mechanistic Pathway Diagram

TriazeneMechanism Aniline 4-Butyl-2-iodoaniline Diazonium Diazonium Salt [Ar-N≡N]+ X- Aniline->Diazonium NaNO2 / HCl (Diazotization) Nitrosonium NO+ (Active Species) Nitrosonium->Diazonium Attacks Amine Intermediate Tetrahedral Intermediate Diazonium->Intermediate + HNR2 (Coupling) Amine Secondary Amine (HNR2) Triazene Target Triazene Ar-N=N-NR2 Intermediate->Triazene - H+ (Base Promoted)

Figure 1: Mechanistic pathway from aniline to triazene. The stability of the diazonium intermediate is key to high yields.

Materials & Equipment

Reagents
  • Substrate: 4-Butyl-2-iodoaniline (>98% purity).

  • Diazotization Source: Sodium Nitrite (NaNO

    
    ), 4M Hydrochloric Acid (HCl).
    
  • Coupling Partner: Secondary amine (e.g., Pyrrolidine, Morpholine, Dimethylamine).

  • Solvents: Acetonitrile (MeCN), Glacial Acetic Acid (AcOH), Deionized Water.

  • Buffer: Sodium Acetate (NaOAc) or Sodium Carbonate (Na

    
    CO
    
    
    
    ).
Equipment
  • Jacketed glass reactor or round-bottom flask with internal thermometer.

  • Overhead mechanical stirrer (magnetic stirring is insufficient for thick slurries).

  • pH meter (calibrated).

  • Vacuum filtration setup.

Experimental Protocols

Due to the hydrophobic nature of the butyl chain, standard purely aqueous protocols often result in low yields due to phase separation. We recommend Protocol A for standard laboratory scale-up.

Protocol A: Homogeneous Acid-Organic Co-Solvent Method

Best for: Lipophilic anilines like 4-butyl-2-iodoaniline. Ensures homogeneity during diazotization.

Step 1: Diazotization[1][2][3]
  • Dissolution: In a 250 mL flask, dissolve 4-butyl-2-iodoaniline (10 mmol, 2.75 g) in a mixture of MeCN (15 mL) and Glacial AcOH (10 mL) .

  • Acidification: Cool the solution to 0–5 °C using an ice/salt bath. Add conc. HCl (3.0 mL) dropwise. Note: A white precipitate of the aniline hydrochloride salt may form; this is normal.

  • Nitrosation: Dissolve NaNO

    
      (12 mmol, 0.83 g) in minimal water (3 mL). Add this solution dropwise to the aniline mixture over 15 minutes. Maintain internal temperature < 5 °C .
    
  • Digestion: Stir at 0 °C for 30 minutes. The mixture should become a clear, yellow-orange solution (indicating diazonium salt formation).

Step 2: Coupling[1]
  • Preparation of Base: In a separate beaker, prepare a solution of Sodium Acetate (30 mmol, 2.5 g) in water (20 mL).

  • Amine Addition: Add the secondary amine (e.g., Pyrrolidine , 12 mmol) to the sodium acetate solution.

  • Coupling Reaction: Pour the cold diazonium solution into the buffered amine solution slowly with vigorous stirring. Crucial: Adding diazonium to amine prevents acid-catalyzed decomposition of the amine.

  • pH Adjustment: Check pH. Adjust to pH 7.5–8.5 using saturated Na

    
    CO
    
    
    
    if necessary.
  • Completion: Stir at 0 °C for 1 hour, then allow to warm to room temperature over 2 hours. A colored precipitate (yellow/red) usually forms.

Step 3: Workup
  • Extraction: If solid precipitates, filter and wash with cold water. If oil forms, extract with Ethyl Acetate (3 x 30 mL).

  • Washing: Wash organic layer with brine, dry over Na

    
    SO
    
    
    
    , and concentrate in vacuo.
  • Purification: Recrystallize from Ethanol/Hexane or purify via flash chromatography (SiO

    
    , Hexane/EtOAc gradient). Note: Triazenes can degrade on acidic silica; add 1% Et3N to the eluent if degradation is observed.
    
Protocol B: "Green" Solvent-Free/Organic Phase Method (Alternative)

Best for: Water-sensitive substrates or rapid library synthesis.

  • Dissolve 4-butyl-2-iodoaniline (1 equiv) in dry Acetonitrile .

  • Add p-Toluenesulfonic acid (2.5 equiv) and cool to 0 °C.

  • Add t-Butyl Nitrite (t-BuONO) (1.5 equiv) dropwise. Stir 20 min.

  • Add secondary amine (2.0 equiv) followed by K

    
    CO
    
    
    
    (3.0 equiv).
  • Stir at RT for 2 hours. Filter inorganic salts and evaporate solvent.

Process Workflow Diagram

ExperimentalWorkflow Start Start: 4-Butyl-2-iodoaniline Dissolve Dissolve in MeCN/AcOH Cool to 0°C Start->Dissolve Diazotize Add NaNO2/HCl (Form Diazonium) Dissolve->Diazotize Coupling Slow Addition of Diazonium to Amine Solution Diazotize->Coupling Transfer Cold PrepareBase Prepare Amine + NaOAc Buffer Solution PrepareBase->Coupling CheckPH Adjust pH to 7.5 - 8.5 Coupling->CheckPH Workup Extraction (EtOAc) & Purification CheckPH->Workup End Final Triazene Product Workup->End

Figure 2: Step-by-step experimental workflow for Protocol A.

Characterization & Expected Data

Successful synthesis is confirmed by the following spectral signatures:

TechniqueExpected SignalStructural Insight
1H NMR

0.9 (t, 3H), 1.3-1.6 (m, 4H), 2.6 (t, 2H)
Confirms integrity of Butyl chain .
1H NMR

7.0 - 7.8 (m, 3H)
Aromatic region .[4] Look for splitting pattern characteristic of 1,2,4-substitution.
1H NMR Broad signals

3.0 - 4.0
N-CH protons of the triazene moiety (often broadened due to restricted rotation around N-N bond).
MS (ESI) [M+H]+ peakMolecular weight verification (Parent mass + 1).
IR No peak at ~2250 cm

Absence of diazonium band (N

N stretch) confirms coupling completion.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Poor solubility of aniline.Increase MeCN/AcOH ratio. Ensure aniline is fully dissolved before adding nitrite.
Decomposition/Tar Temperature too high (>5°C).Maintain strict 0°C control during diazotization.
No Reaction pH too low during coupling.The amine is protonated (ammonium) and non-nucleophilic at low pH. Add more NaOAc/Na

CO

to reach pH 8.
Explosion Risk Dry diazonium salt.NEVER let the diazonium intermediate dry out. Process immediately in solution.

Safety & Handling

  • Diazonium Salts: Potentially explosive if isolated and dried. Always keep in solution and cold.

  • Triazenes: Many triazenes are alkylating agents and suspected carcinogens. Handle with high-containment procedures (fume hood, double gloves).

  • 4-Butyl-2-iodoaniline: Irritant.[5] Avoid inhalation of dust.

References

  • Lolak, N. (2018). 1,3-Diaryl Triazenes Incorporating Disulfonamides Show Both Antiproliferative Activity and Effective Inhibition of Tumor-associated Carbonic Anhydrases.[6] Anti-Cancer Agents in Medicinal Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Diazotisation and Sandmeyer Reaction Protocols. Retrieved from [Link]

  • Giraldi, T., et al. (1977).[7] Preparation and antitumor activity of 1-aryl-3,3-dimethyltriazene derivatives. Journal of Medicinal Chemistry, 20(6), 850-853.[7] Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols: A Researcher's Guide to the Diazotization of 4-Butyl-2-iodoaniline

Abstract Arenediazonium salts are exceptionally versatile intermediates in organic synthesis, serving as precursors to a vast array of functionalized aromatic compounds.[1][2][3] This guide provides a comprehensive proto...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Arenediazonium salts are exceptionally versatile intermediates in organic synthesis, serving as precursors to a vast array of functionalized aromatic compounds.[1][2][3] This guide provides a comprehensive protocol for the conversion of 4-butyl-2-iodoaniline to its corresponding diazonium salt. The presence of a sterically demanding and electron-withdrawing iodine atom ortho to the amine, combined with an electron-donating butyl group at the para position, presents unique challenges that require careful control of reaction conditions. This document outlines the underlying chemical principles, a detailed step-by-step procedure, safety protocols, and methods for in-situ validation, tailored for researchers, scientists, and professionals in drug development.

Introduction and Scientific Principles

The conversion of a primary aromatic amine to a diazonium salt, a process known as diazotization, is a cornerstone of synthetic organic chemistry.[4][5] The reaction involves treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid.[6][7][8] The resulting diazonium salt contains the highly reactive -N₂⁺ functional group, which is an excellent leaving group (as N₂ gas), facilitating a wide range of substitution reactions.[2][9]

Mechanistic Insights

The diazotization reaction proceeds through the formation of an electrophilic nitrosonium ion (NO⁺) in an acidic medium.[7][10][11] The amine's lone pair of electrons then attacks the nitrosonium ion, initiating a series of proton transfers and a dehydration step to yield the final diazonium ion.[5][10]

dot digraph "Diazotization_Mechanism" { graph [fontname="Arial", label="Figure 1: Simplified Mechanism of Diazotization", labelloc=b, fontsize=12]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} dot Caption: Simplified mechanism of diazotization.

Substituent Effects in 4-Butyl-2-iodoaniline

The specific structure of 4-butyl-2-iodoaniline introduces competing electronic and steric effects:

  • 4-Butyl Group: As an alkyl group, it is electron-donating through induction, which increases the nucleophilicity of the amino group, favoring the reaction.[12]

  • 2-Iodo Group: This group exerts two main influences. It is electron-withdrawing, which decreases the nucleophilicity of the amino nitrogen, potentially slowing the reaction.[7] Additionally, its size presents steric hindrance around the reaction center.

These competing factors necessitate precise control over the reaction temperature and the rate of reagent addition to ensure complete conversion while minimizing side reactions.

Experimental Protocol

This protocol details the in situ preparation of 4-butyl-2-iodobenzenediazonium chloride, intended for immediate use in subsequent synthetic steps. Diazonium salts, especially in their solid form, can be thermally unstable and explosive; therefore, they should not be isolated without specific stabilization techniques and stringent safety precautions.[6][13][14]

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
4-Butyl-2-iodoaniline>98% PuritySigma-AldrichStarting material.
Hydrochloric Acid (HCl)Concentrated (37%)Fisher ScientificUsed to form the amine salt and generate HNO₂.
Sodium Nitrite (NaNO₂)ACS Reagent GradeVWRSource of the nitrosonium ion.
Distilled or Deionized WaterHigh PurityN/ASolvent.
IceN/AN/AFor temperature control.
Starch-iodide paperN/ACarolinaTo test for excess nitrous acid.
Sulfamic Acid or UreaACS Reagent GradeAcros OrganicsTo quench excess nitrous acid.
Equipment
  • Three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel.

  • Ice-salt bath.

  • Standard laboratory glassware.

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, acid-resistant gloves.[15][16]

Step-by-Step Procedure

dot digraph "Experimental_Workflow" { graph [fontname="Arial", label="Figure 2: Experimental Workflow", labelloc=b, fontsize=12]; node [shape=record, style=rounded, fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#4285F4"];

} dot Caption: Workflow for diazonium salt synthesis.

  • Amine Salt Preparation: In the three-necked flask, suspend 4-butyl-2-iodoaniline (e.g., 10 mmol, 1.0 eq) in a mixture of concentrated HCl (e.g., 30 mmol, 3.0 eq) and water (e.g., 25 mL). Stir the mixture until the aniline is fully dissolved, forming the hydrochloride salt.

    • Rationale: Protonating the amine increases its solubility in the aqueous medium and prevents unwanted side reactions like diazo-amino coupling.

  • Temperature Control: Cool the flask in an ice-salt bath until the internal temperature reaches 0-5 °C.[1][6] Maintaining this low temperature is critical to prevent the decomposition of the diazonium salt once it is formed.[7]

  • Diazotization: While stirring vigorously, add a pre-cooled aqueous solution of sodium nitrite (e.g., 10.5 mmol, 1.05 eq in 10 mL of water) dropwise from the addition funnel. The rate of addition must be carefully controlled to keep the temperature below 5 °C.[13]

    • Rationale: A slight excess of sodium nitrite ensures complete conversion of the primary amine. The slow, dropwise addition prevents a dangerous temperature spike from the exothermic reaction.

  • Reaction Completion and Validation: After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 15-30 minutes. To confirm the presence of a slight excess of nitrous acid (indicating the reaction is complete), touch a drop of the reaction mixture to a piece of starch-iodide paper. An immediate blue-black color indicates the presence of HNO₂.

    • Rationale: This test validates that sufficient diazotizing agent was present for full conversion.[13]

  • Quenching Excess Nitrous Acid: If the starch-iodide test is positive, the excess nitrous acid can be quenched by the careful addition of a small amount of sulfamic acid or urea until the test is negative.

    • Rationale: Removing excess nitrous acid is crucial as it can interfere with subsequent reactions.[14]

  • Immediate Use: The resulting clear solution of 4-butyl-2-iodobenzenediazonium chloride is now ready for immediate use in the next synthetic step (e.g., Sandmeyer, Schiemann, or azo coupling reactions).[3] Do not store the solution.

Safety and Handling

CRITICAL: Diazonium salts are potentially explosive, especially when dry. [13][17][18]

  • Temperature Control: Always maintain the reaction temperature below 5 °C.[13][14] Higher temperatures can lead to rapid decomposition and the evolution of nitrogen gas, potentially causing a dangerous pressure buildup.

  • In Situ Use: Diazonium salts should be prepared and used immediately in situ.[6] Never attempt to isolate the diazonium chloride or nitrate salt as a solid. While certain salts like tetrafluoroborates are more stable, they still pose a significant hazard.[6][17]

  • Handling: Use a blast shield and appropriate PPE, including safety goggles, a lab coat, and gloves.[15][16] When handling solid diazonium salts (if prepared as stabilized versions), use plastic spatulas, as metal can cause friction-induced detonation.[13]

  • Quenching: Before workup or disposal, any remaining diazonium salt should be quenched, for example, by reacting it with a highly reactive coupling agent like 2-naphthol.

Troubleshooting

IssuePossible CauseRecommended Solution
Incomplete reaction (amine remains)Insufficient NaNO₂ or acid; temperature too low.Add a small additional amount of NaNO₂ solution. Ensure adequate acid is present.
Dark, tarry byproductsTemperature rose above 5-10 °C; localized heating.Improve cooling and stirring efficiency. Ensure NaNO₂ is added slowly and sub-surface if possible.
Starch-iodide test is negativeInsufficient NaNO₂ added.Add more NaNO₂ solution dropwise until the test is positive.
Foaming or rapid gas evolutionTemperature is too high, causing decomposition.Immediately improve cooling. If uncontrollable, retreat to a safe distance and allow the reaction to subside.

References

  • Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Organic Process Research & Development.
  • ResearchGate. (n.d.). Structures, Stability, and Safety of Diazonium Salts. Available at: [Link]

  • Wikipedia. (n.d.). Diazonium compound. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Available at: [Link]

  • Moody, C. J., & Rzepa, H. S. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Organic Letters. Available at: [Link]

  • Unacademy. (2020). Diazonium Salts. Available at: [Link]

  • Institute for Color Science and Technology. (2009). Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding. Progress in Color, Colorants and Coatings. Available at: [Link]

  • JoVE. (2025). 1° Amines to Diazonium or Aryldiazonium Salts: Diazotization with NaNO2 Mechanism. Available at: [Link]

  • Russo, A., et al. (2022). Novel synthesis of 1,2-diaza-1,3-dienes with potential biological activity from cinnamic acids and diazonium salts of anilines. RSC Advances. Available at: [Link]

  • ResearchGate. (n.d.). The diazotization process. Available at: [Link]

  • O'Duill, M. L., et al. (2018). Multibond Forming Tandem Reactions of Anilines via Stable Aryl Diazonium Salts: One-Pot Synthesis of 3,4-Dihydroquinolin-2-ones. The Journal of Organic Chemistry. Available at: [Link]

  • Lumen Learning. (n.d.). Reactions involving arenediazonium salts. Available at: [Link]

  • Chemguide. (n.d.). Making diazonium salts from phenylamine (aniline). Available at: [Link]

  • Chemistry Steps. (n.d.). Arenediazonium Salts in EAS with Practice Problems. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). A family of low molecular-weight, organic catalysts for reductive mediated C-C bond formation - Supporting Information. Available at: [Link]

  • Online Chemistry Notes. (2023). Diazotization reaction: Mechanism and Uses. Available at: [Link]

  • Organic Syntheses. (n.d.). p-IODOANILINE. Available at: [Link]

  • Google Patents. (n.d.). Process for preparing aromatic diazonium salts.
  • BYJU'S. (2019). Diazotization Reaction Mechanism. Available at: [Link]

  • Chemistry LibreTexts. (2019). 14.4: Diazotization of Amines. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Iodine Removal in 4-Butyl-2-iodoaniline Synthesis

Topic: Post-Reaction Workup & Purification Ticket ID: CHEM-SUP-2026-I2 Status: Active Expert: Senior Application Scientist Introduction You are likely synthesizing 4-butyl-2-iodoaniline via the electrophilic iodination o...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Post-Reaction Workup & Purification Ticket ID: CHEM-SUP-2026-I2 Status: Active Expert: Senior Application Scientist

Introduction

You are likely synthesizing 4-butyl-2-iodoaniline via the electrophilic iodination of 4-butylaniline using elemental iodine (


) and a base (e.g., 

).

The Critical Issue: Unreacted iodine is not merely a cosmetic impurity. It is a potent oxidant that can:

  • Poison downstream catalysts: If this material is destined for Suzuki or Sonogashira couplings, residual iodine can oxidatively damage Pd(0) catalysts.

  • Induce side reactions: Prolonged exposure promotes the oxidation of the aniline amine (

    
    ) group to azo-compounds or nitro-species.
    
  • Form Charge-Transfer Complexes: Iodine forms "sticky" donor-acceptor complexes with electron-rich anilines, making simple water washes ineffective.

This guide details the Redox-Quench Protocol to chemically destroy iodine rather than physically washing it away.

Module 1: The Chemistry of Quenching

To remove iodine effectively, we must convert it from a lipophilic oxidant (


) into a hydrophilic salt (

).

The Mechanism: We utilize Sodium Thiosulfate (


)  or Sodium Bisulfite (

)
. Thiosulfate is generally preferred for anilines because it is less likely to induce acidic conditions that could protonate your product.
Redox Pathway Diagram

IodineReduction I2_Org Iodine (I2) [Organic Phase] Purple/Brown Interface Phase Interface (Vigorous Mixing) I2_Org->Interface Diffusion Iodide_Aq Iodide (I-) [Aqueous Phase] Colorless Interface->Iodide_Aq Reduction (Product leaves Org Phase) Tetrathionate Tetrathionate (S4O6 2-) [Aqueous Phase] Interface->Tetrathionate Oxidation Thio_Aq Thiosulfate (S2O3 2-) [Aqueous Phase] Thio_Aq->Interface Diffusion

Figure 1: The biphasic reduction mechanism. Vigorous mixing is required to bring the lipophilic iodine into contact with the hydrophilic reducing agent.

Module 2: Standard Operating Procedure (SOP)

Prerequisites:

  • Target Compound: 4-butyl-2-iodoaniline (Lipophilic, Basic).

  • Impurity: Elemental Iodine (Oxidant).

  • Quenching Agent: 10% w/v Sodium Thiosulfate (

    
    ) solution.
    
Step-by-Step Protocol
  • Initial Phase Check:

    • Upon reaction completion, your mixture is likely dark brown/purple.

    • Dilute the reaction mixture with an organic solvent (Ethyl Acetate or Dichloromethane) if not already dissolved.

  • The Quench (The "Titration" Approach):

    • Add 10% aqueous Sodium Thiosulfate to the reaction vessel.

    • Ratio: Use approximately 20 mL of solution per gram of initial iodine used.

    • Action: Stir vigorously for 10–15 minutes.

    • Why? The iodine-aniline charge-transfer complex is stable. Gentle swirling is insufficient to break this interaction; kinetic energy (stirring) is required to drive the iodine to the aqueous interface.

  • Visual Validation (The Endpoint):

    • The organic layer should shift from Dark Purple/Brown

      
      Pale Yellow/Orange .
      
    • Note: The pale yellow color is the intrinsic color of 4-butyl-2-iodoaniline. If the layer remains pink or violet, iodine is still present.

  • Phase Separation & pH Check:

    • Separate the layers.[1]

    • CRITICAL STEP: Check the pH of the aqueous layer.

    • Requirement: pH should be > 7 .

    • Risk:[2][3][4] If the pH is acidic (< 6), your aniline product will protonate (

      
      ) and migrate into the water layer, causing massive yield loss. If acidic, neutralize with saturated Sodium Bicarbonate (
      
      
      
      ) and re-extract the aqueous layer.
  • Final Wash:

    • Wash the organic layer once with Brine (saturated NaCl) to remove trapped thiosulfate and break any micro-emulsions.

    • Dry over Sodium Sulfate (

      
      ), filter, and concentrate.
      

Module 3: Troubleshooting & FAQs

Comparison of Quenching Agents
AgentChemical FormulaProsConsRecommended For
Sodium Thiosulfate

Gentle, neutral pH, highly effective.Can precipitate sulfur if acidified.Primary Choice for Anilines
Sodium Bisulfite

Strong reducer, cheap.Acidic: Generates

, can protonate amines.
Non-basic products only.
Sodium Sulfite

Basic pH.Less atom-efficient than bisulfite.Acid-sensitive substrates.
Common Failure Modes

Q1: I washed it three times, but the organic layer is still pink/violet.

  • Diagnosis: You are fighting a strong Charge-Transfer Complex between the iodine and the aniline nitrogen.

  • Solution:

    • Increase the concentration of Thiosulfate to 20%.

    • Add a small amount of ethanol (5-10% v/v) to the biphasic mixture. This acts as a phase-transfer helper to make the iodine more accessible to the aqueous phase.

    • Stir for 30 minutes, not 10.

Q2: A thick emulsion formed during the wash.

  • Diagnosis: Anilines act as surfactants, especially with the butyl chain acting as a lipophilic tail.

  • Solution:

    • Salting Out: Add solid NaCl directly to the separatory funnel and shake. This increases the ionic strength of the water, forcing organics out.

    • Filtration: Pass the emulsion through a pad of Celite. The physical shearing often breaks the emulsion bubbles.

Q3: My yield is 40% lower than expected.

  • Diagnosis: You likely lost product to the aqueous layer during the quench.

  • Test: Take your aqueous waste, basify it to pH 10-11 with NaOH, and extract with Ethyl Acetate. If you recover more product, your quench was too acidic.

Module 4: Advanced Workflow Visualization

The following logic gate ensures you do not proceed to purification until the iodine is quantitatively removed.

Workflow Start Crude Reaction Mixture (Dark Purple) AddSolvent Dilute with EtOAc/DCM Start->AddSolvent AddThio Add 10% Na2S2O3 Stir Vigorously (15 min) AddSolvent->AddThio CheckColor Check Organic Layer Color AddThio->CheckColor Pink Pink/Violet Persists CheckColor->Pink Iodine Present Yellow Pale Yellow/Orange CheckColor->Yellow Iodine Gone Remedy 1. Add 5% EtOH 2. Increase Stir Rate 3. Re-wash Pink->Remedy Sep Separate Layers Yellow->Sep Remedy->AddThio pHCheck Check Aqueous pH Sep->pHCheck Acidic pH < 7 pHCheck->Acidic Risk of Loss Neutral pH > 7 pHCheck->Neutral Safe Rescue Neutralize with NaHCO3 Re-extract Aqueous Acidic->Rescue Finish Dry (Na2SO4) & Concentrate Neutral->Finish Rescue->Sep

Figure 2: Decision tree for iodine removal and yield protection.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Organic Syntheses. (1934). p-Iodoaniline.[5] Org. Synth. 14, 54.

  • Sigma-Aldrich. (n.d.). Sodium Thiosulfate Titration Technical Guide.

  • ResearchGate. (2015). Charge transfer complexation of iodine with aniline derivatives.

Sources

Optimization

resolving solubility issues of 4-butyl-2-iodoaniline in NMR solvents

Welcome to the Technical Support Center for NMR Spectroscopy. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals dealing with the structural elucidation of 4-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for NMR Spectroscopy. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals dealing with the structural elucidation of 4-butyl-2-iodoaniline .

Due to its unique structural features—a highly lipophilic para-butyl chain, a bulky and polarizable ortho-iodo group, and a hydrogen-bonding primary amine—this compound frequently presents solubility and spectral resolution challenges during Nuclear Magnetic Resonance (NMR) analysis.

Below, you will find a mechanistic troubleshooting guide, a solvent selection matrix, and self-validating experimental protocols to ensure pristine spectral acquisition.

Diagnostic Workflow: 4-Butyl-2-iodoaniline NMR Anomalies

G Start Analyze 4-butyl-2-iodoaniline NMR Sample Issue1 Visible Precipitation or Cloudiness? Start->Issue1 Issue2 Broad Peaks (Especially -NH2)? Start->Issue2 SolventCheck Check Solvent: Is it CDCl3? Issue1->SolventCheck Exchange Intermediate Chemical Exchange Issue2->Exchange AcidDegradation Trace DCl forming insoluble salt SolventCheck->AcidDegradation Yes FilterAlumina Filter through basic alumina AcidDegradation->FilterAlumina D2OShake Perform D2O Shake Protocol Exchange->D2OShake

Diagnostic workflow for resolving 4-butyl-2-iodoaniline NMR solubility and spectral issues.

Troubleshooting Guide & FAQs

Q1: Why does my 4-butyl-2-iodoaniline sample precipitate or become cloudy in CDCl₃ over time? A: This is a classic acid-base degradation issue rather than a true solubility limit. Deuterated chloroform (CDCl₃) degrades over time when exposed to light and oxygen, generating phosgene and deuterium chloride (DCl). The primary amine group of 4-butyl-2-iodoaniline acts as a base. When trace DCl is present, it protonates the amine to form an anilinium deuteriochloride salt. Because the molecule contains a highly lipophilic para-butyl group and a heavy ortho-iodo atom, the resulting ionic salt exhibits drastically reduced solubility in the non-polar chloroform matrix, leading to precipitation. Resolution: Always filter aged CDCl₃ through a short plug of basic alumina immediately before sample preparation to neutralize trace acids, or switch to a stable, non-acidic solvent like Benzene-d₆.

Q2: I need to acquire a ¹³C NMR spectrum, which requires a high sample concentration. The compound isn't fully dissolving in my current solvent. What is the best alternative? A: 4-butyl-2-iodoaniline possesses competing solubility drivers. The hydrophobic bulk (butyl chain and iodine) resists dissolution in highly polar solvents like D₂O, while the polar -NH₂ group requires hydrogen-bond solvation that non-polar solvents struggle to provide at high concentrations. For ¹³C NMR, DMSO-d₆ is the optimal choice. Its high dielectric constant (


) and strong hydrogen-bond accepting capability perfectly solvate the amine, while its organic bulk accommodates the lipophilic butyl chain[1].

Q3: The -NH₂ protons appear as a very broad hump or are entirely missing in my ¹H NMR spectrum. How can I verify their presence? A: Protons attached to heteroatoms undergo intermediate chemical exchange with trace water in the solvent or through intermolecular hydrogen bonding. When the exchange rate is comparable to the NMR timescale, the signal broadens significantly. Furthermore, the bulky ortho-iodo group sterically restricts the rotation and optimal solvation of the amine, complicating the exchange rate. Resolution: Perform a [2]. By introducing Deuterium Oxide (D₂O) to the sample, the exchangeable -NH₂ protons are rapidly replaced by deuterium (-ND₂). Since deuterium is NMR-silent in the ¹H channel, the broad amine peak will completely disappear, serving as a self-validating confirmation of the amine assignment[3].

Quantitative Data: NMR Solvent Selection Matrix

To ensure optimal resolution and solubility, reference the following solvent parameters when preparing 4-butyl-2-iodoaniline. Data is synthesized from standard [1].

SolventDielectric Constant (

)

¹H Residual (ppm)

¹³C Residual (ppm)
Suitability for 4-butyl-2-iodoaniline
CDCl₃ 4.87.2677.16High (Requires acid-free conditions to prevent salt formation)
DMSO-d₆ 46.72.5039.52Excellent (Best for high-concentration ¹³C NMR)
Benzene-d₆ 2.37.16128.06Good (Prevents acid degradation; shifts aromatic resonances)
Methanol-d₄ 32.63.3149.15Moderate (Causes rapid -NH₂ to -ND₂ exchange natively)
D₂O 80.14.79N/APoor (Compound is highly lipophilic and insoluble)

Experimental Methodology: Standardized Sample Prep & D₂O Shake

To definitively resolve broad amine peaks and validate the structure of 4-butyl-2-iodoaniline, execute the following self-validating protocol.

Phase 1: Acid-Free Sample Preparation

  • Solvent Purification: Pack a glass Pasteur pipette with a small piece of glass wool and 1.5 inches of activated basic alumina. Pass 1.0 mL of CDCl₃ through the plug into a clean, dry vial to remove trace DCl.

  • Dissolution: Weigh 10–15 mg of 4-butyl-2-iodoaniline into the vial. Swirl gently until complete dissolution is achieved. The solution should be completely clear with no particulate matter.

  • Transfer: Transfer 0.6 mL of the solution into a standard 5 mm NMR tube.

  • Baseline Acquisition: Acquire a standard 1D ¹H NMR spectrum (typically 16 scans). Note the broad integration corresponding to the 2H of the -NH₂ group (typically between 3.5–4.5 ppm, depending on concentration and temperature).

Phase 2: The D₂O Shake Protocol

  • Addition: Remove the NMR tube cap and add exactly 1 to 2 drops of 100% D₂O using a clean pipette[3].

  • Agitation: Cap the tube securely and shake vigorously for 15–20 seconds to maximize the biphasic surface area, allowing the chemical exchange (

    
    ) to reach equilibrium.
    
  • Phase Separation: Allow the tube to stand for 2 minutes until the immiscible D₂O droplet settles at the top or bottom of the chloroform column.

  • Validation Acquisition: Re-acquire the ¹H NMR spectrum under identical parameters. The broad -NH₂ peak will be completely eradicated, and a new sharp peak corresponding to HOD will appear around 1.5–2.0 ppm in CDCl₃, definitively validating the assignment[2].

References

  • University of Ottawa NMR Facility. "Proton NMR Assignment Tools - The D2O Shake." University of Ottawa NMR Facility Blog, 2007. [Link]

  • Chemistry LibreTexts. "17.11: Spectroscopy of Alcohols and Phenols." LibreTexts, 2022. [Link]

  • Truman State University ChemLab. "NMR Solvent Properties." Truman State University, n.d.[Link]

Sources

Troubleshooting

stability of 4-butyl-2-iodoaniline under light exposure

Title: Technical Support Center: Photostability and Handling of 4-Butyl-2-iodoaniline Introduction Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Photostability and Handling of 4-Butyl-2-iodoaniline

Introduction Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing reproducibility issues during cross-coupling reactions or scaffold synthesis involving halogenated anilines. A recurring culprit is the silent degradation of 4-butyl-2-iodoaniline (CAS: 952054-06-7) [2] under ambient laboratory lighting. This guide provides a deep dive into the photolytic mechanisms, troubleshooting workflows, and validated protocols to ensure the integrity of your synthetic building blocks.

Section 1: Mechanistic Insight & FAQs

Q1: Why is 4-butyl-2-iodoaniline highly sensitive to light exposure, and what are the chemical consequences? The causality behind the light sensitivity of iodoaromatics lies in the low bond dissociation energy of the carbon-iodine (C-I) bond. When exposed to ambient or ultraviolet (UV) light, the molecule absorbs photons that provide sufficient energy to induce homolytic cleavage of the C-I bond [4]. This process generates a highly reactive 4-butylphenyl radical and an iodine radical (I•). The iodine radicals rapidly dimerize to form molecular iodine (I2), which is responsible for the characteristic brown or purple discoloration observed in degraded batches [1]. Concurrently, the aryl radical can abstract a hydrogen atom from surrounding solvents or undergo oxidation, leading to dehalogenated byproducts like 4-butylaniline.

Photodegradation A 4-Butyl-2-iodoaniline (Intact Scaffold) B Excited State A->B Absorption hv Photon (hv) UV/Vis Light BB BB hv->BB Dissociation C C-I Bond Homolysis D Iodine Radical (I•) C->D E Aryl Radical C->E F Molecular Iodine (I2) (Brown/Purple Color) D->F Dimerization G 4-Butylaniline (Dehalogenation) E->G H-Abstraction BB->C Dissociation

Photolytic degradation pathway of 4-butyl-2-iodoaniline via C-I bond homolysis.

Q2: My batch of 4-butyl-2-iodoaniline has changed from a beige powder to a dark brown solid. Can I still use it for palladium-catalyzed cross-coupling? Visual discoloration is a definitive indicator of molecular iodine release [1]. While the molar percentage of degradation might be low, the presence of free iodine and aryl radicals can severely poison palladium catalysts in Sonogashira or Buchwald-Hartwig aminations. If the purity drops below the standard 95% threshold [2], the reagent must be purified or discarded. Do not proceed with the synthesis without analytical verification, as the dehalogenated 4-butylaniline will act as a competitive nucleophile, leading to complex, inseparable reaction mixtures.

Workflow Start Sample Discoloration (Brown/Purple) Check Analyze via HPLC-UV (λ = 254 nm) Start->Check Decide Purity < 95%? Check->Decide Discard Discard & Procure Fresh Batch Decide->Discard Yes (Severe Degradation) Purify Recrystallize from Ethanol/Hexane Decide->Purify Yes (Moderate Degradation) Store Store in Amber Vials at 2-8°C, Argon gas Decide->Store No (Surface Oxidation) Purify->Store

Decision matrix and troubleshooting workflow for discolored iodoaniline samples.

Q3: How should I properly store and handle this compound to ensure long-term stability? To prevent degradation, the system must be isolated from both photons and thermal energy.

  • Light Protection: Always store the compound in opaque or amber glass containers[3]. The C-I bond is particularly labile under UV and ambient fluorescent lab lighting [4].

  • Temperature Control: Maintain storage at refrigerated temperatures (2-8 °C). Elevated temperatures accelerate the oxidative degradation of the amine group.

  • Inert Atmosphere: Purge the storage vial with an inert gas (argon or nitrogen) before sealing. This prevents the amine group from undergoing atmospheric oxidation, which compounds the photolytic degradation.

Section 2: Quantitative Data & Photodegradation Kinetics

To illustrate the critical need for light protection, our applications lab conducted a simulated forced degradation study. The following table summarizes the degradation kinetics of 4-butyl-2-iodoaniline in solution when exposed to standard photostability conditions.

Table 1: Photodegradation Kinetics of 4-Butyl-2-iodoaniline (1 mg/mL in Acetonitrile)

Exposure ConditionTime (Hours)Remaining Purity (%)Primary Degradant DetectedVisual Appearance
Dark Control (Amber Vial)2499.5%NoneClear, colorless solution
UV/Vis Light (Ambient Lab)492.3%4-ButylanilinePale yellow
UV/Vis Light (Ambient Lab)1281.7%4-Butylaniline, I2Light brown
Direct UV-A (1.2M lux-hr)2445.2%Polymeric species, I2Dark brown/Purple

Note: Data demonstrates that even ambient lab lighting causes significant degradation within a single working day. Solutions must be prepared immediately prior to use or shielded in actinic glassware.

Section 3: Experimental Protocol - Photostability Assessment

To establish a self-validating system in your own laboratory, follow this step-by-step methodology to assess the integrity of your 4-butyl-2-iodoaniline stock. This protocol is based on the principles of ICH Q1B photostability testing and utilizes HPLC-UV for precise quantification [4].

Step-by-Step Methodology: HPLC-UV Purity Assessment

Rationale: We utilize a dark control alongside the exposed sample to definitively isolate photolytic degradation from thermal or hydrolytic degradation, ensuring the analytical system is self-validating.

  • Sample Preparation:

    • Weigh exactly 10.0 mg of 4-butyl-2-iodoaniline.

    • Dissolve the solid in 10 mL of HPLC-grade Acetonitrile to create a 1 mg/mL stock solution.

    • Causality: Acetonitrile is chosen as it does not act as a hydrogen donor, minimizing solvent-mediated radical quenching and providing a clear picture of intrinsic photostability.

  • Control Segregation:

    • Transfer 5 mL of the solution into a clear quartz vial (Test Sample).

    • Transfer the remaining 5 mL into an amber glass vial wrapped tightly in aluminum foil (Dark Control).

  • Forced Exposure:

    • Place both vials in a photostability chamber equipped with a D65/ID65 emission standard light source.

    • Expose for 4 hours at a controlled room temperature (25 °C).

  • Chromatographic Analysis:

    • Analyze both samples using an HPLC system equipped with a C18 reverse-phase column (e.g., 50 mm x 4.6 mm, 1.8 µm).

    • Mobile Phase: Gradient elution from 10% to 90% Acetonitrile in Water (containing 0.1% Trifluoroacetic acid) over 10 minutes.

    • Detection: Set the UV detector to λ = 254 nm (optimal for detecting the aromatic ring of both the parent compound and the dehalogenated degradant).

  • Data Interpretation:

    • Compare the chromatograms. A peak eluting earlier than the parent mass in the Test Sample (but absent in the Dark Control) typically corresponds to 4-butylaniline, definitively confirming photolytic dehalogenation.

References

  • Title: 4-Iodoaniline: The Cornerstone of Innovative Solutions Source: Sarex Blog URL:[Link]

Optimization

Technical Support Center: Purification of 4-Butyl-2-iodoaniline via Silica Gel Chromatography

Target Audience: Researchers, Application Scientists, and Process Chemists Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond a simple list of instructio...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Process Chemists

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond a simple list of instructions. Successful chromatography requires understanding the physical chemistry of your molecule. By mastering the causality behind these experimental choices, you can execute a self-validating purification protocol that guarantees high recovery and purity.

The Molecular Challenge: Causality in Chromatography

Purifying 4-butyl-2-iodoaniline presents a unique intersection of chromatographic challenges. Understanding the structural causality of this molecule is the first step to successful isolation:

  • Amine Basicity vs. Silica Acidity: Silica gel is inherently acidic, possessing surface silanols with a pKa of ~4.5–5.5. The basic primary amine of 4-butyl-2-iodoaniline acts as a strong hydrogen bond acceptor and proton scavenger. This acid-base interaction leads to severe "streaking" on TLC plates, irreversible chemisorption, and poor column recovery[1].

  • Iodine-Induced Photosensitivity: The heavy iodine atom at the ortho position increases the molecule's susceptibility to photo-oxidation and homolytic cleavage. Exposure to ambient light and oxygen during the high-surface-area exposure on a silica column accelerates its degradation into radical species, rapidly turning fractions dark brown or red[1].

  • Lipophilicity of the Butyl Chain: The para-butyl group increases the molecule's overall hydrophobicity. This alters its retention factor (

    
    ) compared to unsubstituted anilines, requiring a carefully tuned, non-polar-leaning solvent system (e.g., Dichloromethane/Hexanes)[2].
    

Standard Operating Procedure: Step-by-Step Workflow

To ensure high recovery and prevent degradation, the following protocol integrates chemical deactivation of the stationary phase with strict environmental controls.

Phase 1: Preparation and Deactivation
  • Solvent Selection: Prepare an isocratic eluent system of 2:1 Dichloromethane (

    
    ) to Hexanes[2]. Add 0.5% to 1.0% (v/v) Triethylamine (TEA) to the bulk solvent to act as a basic modifier[1].
    
  • Silica Gel Neutralization: Weigh out 40–63 μm (230–400 mesh) silica gel at a 30:1 to 50:1 weight ratio relative to your crude sample[3]. Slurry the silica in the TEA-spiked eluent and stir for 15 minutes. This pre-treatment fully caps the acidic silanol sites[1][4].

  • Column Packing: Pour the slurry into a glass chromatography column. Use compressed air or nitrogen to pack the bed tightly, ensuring no cracks or channeling. Drain the solvent until it is flush with the silica surface[3].

Phase 2: Loading and Elution
  • Sample Loading: Dissolve the crude 4-butyl-2-iodoaniline in a minimal volume of

    
    . Apply it evenly to the top of the column bed using a long glass pipette to avoid disturbing the silica surface.
    
  • Isocratic Elution: Carefully add the TEA-spiked eluent to the column. Run the column using positive pressure. Critical Step: Wrap the entire glass column in aluminum foil to protect the sensitive iodoaniline from ambient light[1].

  • Fraction Collection: Collect fractions in amber glass test tubes or tubes shielded from light. Purge the collection vessels with a gentle stream of Argon or Nitrogen to displace oxygen[1].

Phase 3: Recovery
  • Concentration: Pool the product-containing fractions (verify via TLC, target

    
     ~0.3–0.4). Evaporate the solvent using a rotary evaporator with a water bath temperature strictly below 35°C to prevent thermal decomposition[1].
    
  • Storage: Pure 4-butyl-2-iodoaniline will isolate as a red-brown oil[2]. Immediately flush the flask with Argon, seal tightly, and store at -20°C in the dark.

Workflow Visualization

G Crude Crude 4-Butyl-2-iodoaniline (Contains impurities, isomers) SilicaPrep Silica Gel Preparation (Pre-treat with 1% TEA) Crude->SilicaPrep Assess TLC Loading Sample Loading (Minimal CH2Cl2/Hexanes) SilicaPrep->Loading Pack column Elution Isocratic Elution (2:1 CH2Cl2:Hexanes + 0.5% TEA) Loading->Elution Apply solvent Fractions Fraction Collection (Amber tubes, Argon purge) Elution->Fractions Shield from light Concentration Solvent Removal (Rotovap <35°C, dark) Fractions->Concentration Verify via TLC/NMR Pure Pure 4-Butyl-2-iodoaniline (Red-brown oil) Concentration->Pure Store at -20°C

Fig 1. Logical workflow for 4-butyl-2-iodoaniline purification via deactivated silica gel.

Quantitative Data Summary

The following table summarizes the critical quantitative parameters required for a successful purification campaign.

ParameterRecommended Value / RangeMechanistic Rationale
Silica Particle Size 40–63 μm (230–400 mesh)Optimal surface area for resolution without excessive backpressure[3].
Silica : Crude Ratio 30:1 to 50:1 (w/w)Ensures sufficient theoretical plates to separate closely eluting isomers[3].
Solvent System 2:1

: Hexanes
Balances the lipophilicity of the butyl group and polarity of the amine[2].
TEA Concentration 0.5% – 1.0% (v/v)Neutralizes acidic silanols, preventing amine protonation and streaking[1].
Rotovap Temperature < 35°CPrevents thermal degradation and C-I bond homolysis during concentration[1].

Troubleshooting Guides & FAQs

Q1: My 4-butyl-2-iodoaniline is heavily streaking on the TLC plate, and I cannot calculate an accurate


. How do I fix this? 
A1:  Streaking is the macroscopic symptom of a microscopic acid-base equilibrium occurring on the silica surface. The basic aniline nitrogen is being partially protonated by the acidic silanol groups (

)[1].
  • Troubleshooting Step: Add 1% Triethylamine (TEA) or aqueous ammonia vapor to your TLC developing chamber. The TEA will competitively bind to the acidic sites, allowing your analyte to migrate as a tight, well-defined spot. Apply this same TEA concentration to your bulk column eluent.

Q2: The fractions coming off the column were pale yellow, but after rotary evaporation, the oil turned dark red/black. What happened? A2: You are observing oxidative degradation. Iodoanilines are highly sensitive to a combination of light, oxygen, and heat, which triggers the homolytic cleavage of the Carbon-Iodine bond or oxidation of the amine[1].

  • Troubleshooting Step: This is a self-validating failure of environmental controls. To prevent this: (a) wrap your column and collection flasks in foil, (b) do not exceed 35°C on the rotary evaporator water bath, and (c) backfill your rotary evaporator with Argon or Nitrogen instead of ambient air when breaking the vacuum.

Q3: Is there an alternative to using TEA-deactivated silica? I need to avoid residual TEA in my final NMR. A3: Yes. If trace TEA is interfering with downstream applications (e.g., transition-metal catalysis where TEA might act as a competitive ligand), you can switch the stationary phase.

  • Alternative 1:Amine-bonded silica columns (

    
    -silica).  These columns have primary amines covalently bonded to the silica matrix, providing a basic stationary phase that eliminates the need for mobile phase modifiers[5].
    
  • Alternative 2:Neutral Alumina. Alumina lacks the highly acidic protons of standard silica gel and is often more forgiving for basic anilines[4].

Q4: I am trying to separate 4-butyl-2-iodoaniline from unreacted 4-butylaniline. They are co-eluting. How can I improve resolution? A4: The addition of the heavy, polarizable iodine atom significantly changes the molecular dipole and lipophilicity. If they are co-eluting, your solvent system is likely too polar, compressing the


 values near the solvent front.
  • Troubleshooting Step: Decrease the proportion of

    
     in your hexanes mixture (e.g., move from 2:1 to 1:2 or 1:4 
    
    
    
    :Hexanes). Run a shallower gradient. The iodo-derivative will typically elute faster than the unsubstituted aniline on normal phase silica due to the steric shielding of the amine by the bulky ortho-iodine, which reduces the amine's ability to hydrogen-bond with the silica.

References

  • University of Rochester. "Chromatography: The Solid Phase". University of Rochester. [Link]

  • Amazon AWS (Supporting Information). "Carbon Networks Based on Benzocyclynes. 6. Synthesis of Graphyne Substructures via Directed Alkyne Metathesis". Amazon AWS.[Link]

  • Organic Syntheses. "Purification of Organic Compounds by Flash Column Chromatography". OrgSyn. [Link]

  • Teledyne ISCO. "Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography". Teledyne ISCO.[Link]

Sources

Troubleshooting

Technical Support Center: 4-Butyl-2-Iodoaniline Coupling Optimization

Ticket ID: #T-IODO-ANILINE-001 Subject: Low Conversion in Cross-Coupling of 4-Butyl-2-iodoaniline Assigned Specialist: Senior Application Scientist, Catalysis Group Status: Open Executive Summary You are encountering low...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #T-IODO-ANILINE-001 Subject: Low Conversion in Cross-Coupling of 4-Butyl-2-iodoaniline Assigned Specialist: Senior Application Scientist, Catalysis Group Status: Open

Executive Summary

You are encountering low conversion with 4-butyl-2-iodoaniline . While aryl iodides are typically excellent substrates for oxidative addition, this specific scaffold presents a "perfect storm" for catalyst deactivation. The ortho-amino group (


) is not just a steric bystander; it is an active catalyst poison that coordinates to Palladium(II) intermediates, arresting the catalytic cycle before transmetallation can occur.

This guide moves beyond standard textbook conditions (e.g.,


) to advanced ligand systems and protocols specifically designed for unprotected ortho-haloanilines .

Part 1: The Root Cause Analysis (The "Why")

The failure mode for 2-iodoanilines is distinct from 2-iodo-nitrobenzenes or simple aryl iodides.

  • The Chelation Trap: After the Palladium undergoes oxidative addition into the C–I bond, the adjacent primary amine (

    
    ) acts as a ligand. It displaces labile phosphines and forms a stable 5-membered palladacycle (or simply saturates the coordination sphere). This "resting state" is too stable to undergo transmetallation with your boronic acid (Suzuki) or alkyne (Sonogashira).
    
  • The Iodide Effect: Unlike bromides or chlorides, the released iodide ion (

    
    ) can form bridging dimers with Palladium, further inhibiting the reaction if the catalyst system isn't bulky enough to break them.
    
Visualizing the Failure Mode

The following diagram illustrates the competition between the productive catalytic cycle and the "Chelation Trap" that is likely stalling your reaction.

CatalystPoisoning Start Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-I) Start->OxAdd + 4-butyl-2-iodoaniline Poison DEAD END: Stable Amine-Pd Chelate OxAdd->Poison Intramolecular NH2 Coordination TransMet Transmetallation (Productive Path) OxAdd->TransMet + Coupling Partner (Requires Bulky Ligand) Product Coupled Product TransMet->Product Reductive Elimination

Figure 1: The "Chelation Trap" mechanism where the ortho-amine coordinates to the Pd(II) center, preventing the reaction from proceeding to transmetallation.

Part 2: Protocol Optimization (The "How")

To fix this, we must sterically preclude the amine from binding to the metal. This requires Dialkylbiaryl Phosphine Ligands (Buchwald Ligands).

Recommended Catalyst Systems

Do not use


 or 

for this substrate unless you protect the amine.
ComponentRecommendationScientific Rationale
Ligand SPhos or XPhos These bulky, electron-rich ligands occupy the coordination sites that the amine would otherwise attack. The lower ring interaction facilitates reductive elimination.
Precatalyst Pd(OAc)₂ or Pd₂dba₃ Use a Pd:Ligand ratio of 1:2. Pre-complexed catalysts like XPhos Pd G2 are even better to ensure active species formation.
Base K₃PO₄ (anhydrous) Weaker bases reduce side reactions. Avoid strong alkoxides (

) which may promote dehalogenation or competitive C-N coupling.
Solvent 2-MeTHF or Toluene/H₂O 2-MeTHF (2-Methyltetrahydrofuran) is superior for high-temperature stability and solubility of the lipophilic butyl chain.
Optimized Protocol: Suzuki-Miyaura Coupling

Target: Coupling 4-butyl-2-iodoaniline with Phenylboronic acid (Generic Example).

  • Charge Reaction Vessel:

    • 4-butyl-2-iodoaniline (1.0 equiv)

    • Boronic Acid (1.5 equiv)

    • 
       (3.0 equiv)
      
    • Catalyst:

      
       (5 mol%) + SPhos  (10 mol%)
      
    • Alternative:XPhos Pd G2 (2-5 mol%)

  • Solvent Addition:

    • Add 2-MeTHF (Concentration: 0.2 M).

    • Crucial: Degas the solvent by sparging with Argon for 15 minutes. Oxygen kills the active monomeric Pd species required for this hindered coupling.

  • Reaction:

    • Heat to 80°C .

    • Monitor by HPLC/UPLC at 2 hours.

    • Note: If conversion is <50% at 4 hours, add 10% water to the solvent system to solubilize the inorganic base/boronates.

Part 3: Troubleshooting Guide (Decision Tree)

Use this logic flow to diagnose specific issues based on your LCMS data.

Troubleshooting Start Analyze LCMS of Crude Mixture SM_Remains Is Starting Material (SM) Still Present? Start->SM_Remains Dehal Mass = [M-I+H] (Protodehalogenation) SM_Remains->Dehal SM Consumed, Wrong Mass Homocoup Mass = Homocoupling of Boronic Acid SM_Remains->Homocoup SM Intact, Boronic Gone NoRxn Only SM + Ligand Oxide SM_Remains->NoRxn Everything Intact Sol_Dehal FIX: Remove hydride sources. Switch solvent to Toluene. Lower Temp. Dehal->Sol_Dehal Sol_Homo FIX: Degas solvent longer. Add Boronic acid slowly (syringe pump). Homocoup->Sol_Homo Sol_NoRxn FIX: CATALYST POISONING. Switch to XPhos/SPhos. Increase Temp to 100°C. NoRxn->Sol_NoRxn

Figure 2: Diagnostic logic for common failure modes in 2-iodoaniline coupling.

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I just protect the amine to solve this? A: Yes, absolutely. If the SPhos/XPhos route fails, converting the amine to an Acetamide (-NHAc) is the most robust solution. The acetyl group reduces the electron density on the nitrogen, preventing it from binding to the Palladium. You can deprotect it later with mild base (


).
  • Reaction: Reflux 4-butyl-2-iodoaniline in Acetic Anhydride (1.1 eq) for 1 hour

    
     Quantitative yield.
    

Q2: Why does my reaction turn black immediately? A: "Palladium Black" formation indicates the catalyst is decomposing (aggregating) before it can enter the catalytic cycle. This is common with unprotected amines.

  • Fix: Ensure your ligand loading is strictly 2:1 (Ligand:Pd) or higher. Excess ligand stabilizes the Pd(0) species.

Q3: I see a mass corresponding to [M-I+H]. What is happening? A: This is Protodehalogenation . The Iodine has been replaced by Hydrogen. This usually happens in alcohol solvents (MeOH, EtOH) which act as hydride sources.

  • Fix: Switch to non-protic solvents like Toluene, Dioxane, or 2-MeTHF.

Q4: Does the 4-butyl group affect the reactivity? A: The butyl group is electronically weak (slightly donating) but adds significant lipophilicity. Ensure your purification method (Column Chromatography) is adjusted, as the product will be much less polar than typical aniline derivatives.

References

  • Suzuki-Miyaura cross-coupling of unprotected ortho-bromoanilines.

    • Source: National Institutes of Health (PMC) / Royal Society of Chemistry.
    • Relevance: Establishes the use of 2-MeTHF and specific ligands for unprotected ortho-haloanilines.
  • Catalyst poisoning and deactivation of palladium c

    • Source: ResearchG
    • Relevance: Details the mechanism of amine coordination arresting the c
  • Palladium-Catalyzed C-N Cross-Coupling Reactions of Aryl Iodides (Inhibition Effects).

    • Source: National Institutes of Health (PMC) / J Am Chem Soc.
    • Relevance: Explains the inhibitory effect of Iodide bridging dimers and solvent selection.
  • Larock Indole Synthesis.

    • Source: SynArchive / Wikipedia.
    • Relevance: Provides context on alternative reactivity pathways for 2-iodoanilines (cycliz
Optimization

Technical Support Center: Iodoaniline Stability &amp; Storage

Topic: Storage conditions to prevent degradation of iodoanilines Audience: Researchers, Process Chemists, and Drug Development Scientists Introduction: The Instability of the C–I Bond As a Senior Application Scientist, I...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Storage conditions to prevent degradation of iodoanilines Audience: Researchers, Process Chemists, and Drug Development Scientists

Introduction: The Instability of the C–I Bond

As a Senior Application Scientist, I often see "failed" cross-coupling reactions blamed on catalyst quality when the culprit is actually degraded starting material. Iodoanilines (e.g., 2-iodoaniline, 4-iodoaniline) are synthetically valuable but thermodynamically fragile.

Unlike their chloro- or bromo- counterparts, iodoanilines possess a Carbon-Iodine (C–I) bond with a dissociation energy of only ~65 kcal/mol—weak enough to be cleaved by visible light. Combined with an electron-rich amine group prone to oxidation, these compounds require rigorous storage protocols. This guide details the mechanisms of failure and the protocols to prevent them.

Module 1: Diagnostics & Troubleshooting

Q: My iodoaniline has turned from off-white to purple/brown. Is it still usable? A: Proceed with extreme caution. The purple/brown coloration indicates the liberation of elemental iodine (


) via homolytic bond cleavage.
  • Impact: Free iodine is a potent poison for Palladium (

    
    ) catalysts used in Suzuki, Heck, or Buchwald-Hartwig couplings. It oxidatively adds to 
    
    
    
    species, sequestering the catalyst in an inactive
    
    
    state, often requiring higher catalyst loading to compensate.
  • Recommendation: If the color is light tan, you may attempt a test reaction. If it is dark purple or brown, purification is mandatory before use.

Q: I stored the material in a clear vial on the benchtop for a week. What happened? A: You likely triggered a photochemical cascade.

  • Photolysis: Ambient light cleaved the C–I bond.

  • Radical Formation: This generated aryl radicals and iodine radicals.

  • Polymerization: The reactive aryl radicals attacked the electron-rich amine rings of neighboring molecules, leading to oligomerization (tars).

Q: Can I just wash the solid with solvent to clean it? A: Surface washing is rarely sufficient. Degradation often permeates the crystal lattice due to the autocatalytic nature of radical propagation. Recrystallization is the required remediation (see Module 4).

Module 2: The Physics of Degradation (Deep Dive)

Q: Why are iodoanilines so much more sensitive than chloroanilines? A: It comes down to Bond Dissociation Energy (BDE) .[1] The C–I bond is the "weak link" in the scaffold. While C–Cl bonds require high-energy UV to break (~95 kcal/mol), C–I bonds overlap poorly due to the size mismatch between Carbon (2p orbital) and Iodine (5p orbital). This weak bond falls within the energy spectrum of standard laboratory lighting.

Table 1: Halogen-Aromatic Bond Energies & Stability

Bond TypeApprox.[1] BDE (kcal/mol)Stability ProfilePrimary Failure Mode
C–F ~126Extremely StableInert to standard storage.
C–Cl ~96StableRequires UV for cleavage.
C–Br ~81Moderately StableSlow degradation in light.
C–I ~65 Unstable Cleaves in visible light.
Visualizing the Degradation Pathway

The following diagram illustrates the "Death Spiral" of an iodoaniline molecule exposed to light and air.

IodoanilineDegradation IA Iodoaniline (Intact) Excited Excited State (C-I Vibration) IA->Excited Photon Absorption (hν) Oxidation Amine Oxidation (Nitro/Quinone) IA->Oxidation O₂ Exposure Radicals Radical Pair (Aryl• + I•) Excited->Radicals Homolysis I2 Free Iodine (I₂) (Catalyst Poison) Radicals->I2 Dimerization Azo Azo/Oligomers (Tars) Radicals->Azo Recombination Oxidation->Azo Condensation

Figure 1: Mechanistic pathway showing how light (hν) and Oxygen (O₂) drive the formation of catalyst poisons (I₂) and tars.

Module 3: Storage Protocols (The "How-To")

Q: What is the "Gold Standard" for long-term storage? A: To guarantee purity for >12 months, you must eliminate the three vectors of decay: Light, Heat, and Oxygen.

Protocol: The "Triple-Barrier" System

  • Primary Container: Amber glass vial with a Teflon-lined screw cap. (Avoid clear glass; avoid corks which leach oxidants).

  • Atmosphere: Purge the headspace with Argon (preferred over Nitrogen due to higher density) before sealing.

  • Environment: Store at -20°C (Freezer).

Q: Is 4°C (Fridge) sufficient? A: For active use (accessed weekly), yes. For archival storage (>3 months), -20°C is required to arrest the kinetics of amine oxidation.

Table 2: Storage Condition Impact on Shelf Life

ConditionEst. Shelf LifeRisk Level
Clear Vial, Benchtop, Air< 1 WeekCritical (Rapid discoloration)
Amber Vial, Benchtop, Air1-2 MonthsHigh (Slow oxidation)
Amber Vial, Fridge (4°C), Air6 MonthsModerate
Amber Vial, Freezer (-20°C), Argon > 2 Years Optimal
Storage Decision Workflow

StorageWorkflow Start Receive Iodoaniline CheckColor Visual Inspection: Is it White/Off-White? Start->CheckColor Purify REJECT / PURIFY (See Module 4) CheckColor->Purify No (Purple/Brown) Usage Usage Frequency? CheckColor->Usage Yes Daily Daily/Weekly Use Usage->Daily LongTerm Long Term (>1 Month) Usage->LongTerm Fridge Store at 4°C Amber Vial Parafilm Seal Daily->Fridge Freezer Store at -20°C Inert Gas (Ar/N₂) Amber Vial LongTerm->Freezer

Figure 2: Decision tree for processing incoming iodoaniline inventory.

Module 4: Remediation (Rescue Protocols)

Q: I have 50g of degraded 4-iodoaniline. How do I save it? A: Do not distill iodoanilines; the heat required can trigger explosive decomposition or rapid iodine liberation. Recrystallization is the safest and most effective method.

Standard Operating Procedure (Recrystallization):

  • Solvent Choice: Hexanes (or Cyclohexane) with a small amount of Ethanol.

    • Why: Iodoanilines are soluble in hot hexanes but insoluble in cold. Ethanol helps dissolve the polar oxidation impurities.

  • Dissolution: Dissolve the dark solid in the minimum amount of boiling solvent.

  • Filtration (Critical): While hot, filter the solution to remove insoluble polymeric tars.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then cool in an ice bath.

  • Wash: Filter the reformed crystals and wash with cold hexanes. The purple iodine impurities should remain in the mother liquor.

  • Drying: Dry under vacuum in the dark.

Q: Can I use sublimation? A: Yes, sublimation is excellent for small scales (<5g) and yields high-purity material, but it requires specialized glassware and high vacuum.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10893, 4-Iodoaniline. Retrieved from [Link]

  • Luo, Y.-R. (2007).Comprehensive Handbook of Chemical Bond Energies. CRC Press.
  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Source for recrystallization solvents).[2]

  • Kotha, S., et al. (2002).Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Distinguishing 4-n-butyl-2-iodoaniline and its 4-tert-butyl Isomer

In the realm of pharmaceutical research and fine chemical synthesis, the precise identification of structural isomers is a critical quality control checkpoint. The subtle difference between a linear n-butyl group and a b...

Author: BenchChem Technical Support Team. Date: March 2026

In the realm of pharmaceutical research and fine chemical synthesis, the precise identification of structural isomers is a critical quality control checkpoint. The subtle difference between a linear n-butyl group and a bulky tertiary-butyl group can significantly impact a molecule's pharmacological activity, toxicity, and reaction kinetics. This guide provides an in-depth comparison of analytical methodologies to reliably distinguish between 4-n-butyl-2-iodoaniline and 4-tert-butyl-2-iodoaniline, ensuring the integrity of your research and development pipeline.

The Challenge: Subtle Structural Differences with Significant Consequences

The core challenge lies in the identical molecular formula (C₁₀H₁₄IN) and molecular weight (275.13 g/mol ) of the two isomers.[1] Their differentiation, therefore, relies on exploiting the distinct spatial arrangement and electronic environment of the n-butyl versus the tert-butyl group. This guide will explore how these differences manifest in various analytical techniques.

Physicochemical Properties: The First Clues
Property4-n-butyl-2-iodoaniline (Predicted)4-tert-butyl-2-iodoaniline (Predicted)Rationale for Distinction
Boiling Point HigherLowerThe linear n-butyl chain allows for greater surface area and stronger van der Waals interactions between molecules, leading to a higher boiling point compared to the more compact, spherical tert-butyl isomer.
Melting Point LowerHigherThe bulky and symmetrical tert-butyl group can lead to more efficient packing in the crystal lattice, resulting in a higher melting point.
Solubility More soluble in non-polar solventsLess soluble in non-polar solventsThe more compact nature of the tert-butyl group can reduce its interaction with non-polar solvents compared to the more flexible n-butyl chain.
Polarity Slightly more polarSlightly less polarThe electron-donating effect of the alkyl groups influences the overall dipole moment. The more branched tert-butyl group may have a slightly different electronic effect on the aromatic ring compared to the n-butyl group.

These predicted differences, particularly in boiling and melting points, can provide initial, albeit not definitive, clues for distinguishing between the two isomers.

Spectroscopic Analysis: Unveiling the Structural Fingerprints

Spectroscopic methods provide the most definitive and detailed information for isomer differentiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for this task, as it directly probes the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy: The key differentiating signals will be those of the butyl group protons.

Group4-n-butyl-2-iodoaniline (Predicted Chemical Shift, Multiplicity)4-tert-butyl-2-iodoaniline (Predicted Chemical Shift, Multiplicity)
-CH₃ ~0.9 ppm (triplet)~1.3 ppm (singlet)
-CH₂- ~1.3-1.6 ppm (multiplets)N/A
Ar-CH₂- ~2.5 ppm (triplet)N/A
Ar-H 3 distinct signals in the aromatic region3 distinct signals in the aromatic region
-NH₂ Broad singletBroad singlet

The most telling difference is the singlet for the nine equivalent protons of the tert-butyl group versus the characteristic triplet and multiplets of the n-butyl chain.

¹³C NMR Spectroscopy: The carbon signals of the butyl groups will also be distinct.

Group4-n-butyl-2-iodoaniline (Predicted Chemical Shift)4-tert-butyl-2-iodoaniline (Predicted Chemical Shift)
-CH₃ ~14 ppm~31 ppm
-CH₂- ~22, 33 ppmN/A
Ar-CH₂- ~35 ppmN/A
C(CH₃)₃ N/A~34 ppm (quaternary)

The number and chemical shifts of the signals in the aliphatic region of the ¹³C NMR spectrum provide unambiguous confirmation of the butyl isomer.

Infrared (IR) Spectroscopy

IR spectroscopy can offer supporting evidence by highlighting differences in the vibrational modes of the C-H bonds within the butyl groups. The IR spectrum is particularly useful for identifying the presence of isopropyl and t-butyl groups.[2]

Vibrational Mode4-n-butyl-2-iodoaniline4-tert-butyl-2-iodoaniline
C-H stretching (alkyl) Bands in the 2850-2960 cm⁻¹ region.A characteristic split peak or a pair of bands in the 2960-2970 cm⁻¹ and ~2870 cm⁻¹ regions, indicative of the tert-butyl group.
C-H bending (alkyl) A band around 1465 cm⁻¹.A strong, characteristic doublet around 1365 cm⁻¹ and 1390 cm⁻¹, which is a hallmark of the tert-butyl group.
N-H stretching Two bands in the 3300-3500 cm⁻¹ region.Two bands in the 3300-3500 cm⁻¹ region.
Aromatic C-H bending Bands in the 650-900 cm⁻¹ region indicative of the substitution pattern.Bands in the 650-900 cm⁻¹ region indicative of the substitution pattern.

The presence of the distinct C-H bending doublet for the tert-butyl group is a key diagnostic feature.

Mass Spectrometry (MS)

While both isomers have the same molecular ion peak (m/z = 275), their fragmentation patterns under electron ionization (EI) will differ due to the stability of the resulting carbocations.

Ion4-n-butyl-2-iodoaniline (Predicted Fragmentation)4-tert-butyl-2-iodoaniline (Predicted Fragmentation)
Molecular Ion (M⁺) m/z = 275m/z = 275
[M-CH₃]⁺ Minor peakMajor peak at m/z = 260, due to the formation of a stable tertiary carbocation.
[M-C₃H₇]⁺ Major peak at m/z = 232 (loss of propyl radical via McLafferty rearrangement).Minor peak
[M-C₄H₉]⁺ Peak at m/z = 218 (loss of butyl radical).Peak at m/z = 218 (loss of butyl radical).

The significantly more intense [M-15]⁺ peak for the tert-butyl isomer is a direct consequence of the facile loss of a methyl group to form a stable tertiary benzylic carbocation.[3]

Chromatographic Separation: Putting Theory into Practice

Chromatographic techniques are essential for both the analytical differentiation and the preparative separation of these isomers.

Gas Chromatography (GC)

GC is an excellent method for separating volatile isomers. The elution order will primarily depend on the boiling points of the compounds and their interaction with the stationary phase.[4][5]

  • Principle: Separation is based on the differential partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase.

  • Prediction: Given its predicted lower boiling point, 4-tert-butyl-2-iodoaniline is expected to elute before 4-n-butyl-2-iodoaniline on a standard non-polar column (e.g., DB-5). The choice of a moderately polar stationary phase can enhance separation by exploiting subtle differences in polarity.[4]

  • Workflow:

GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis Sample Dissolve sample mixture in a volatile solvent (e.g., Dichloromethane) Injector Inject sample into GC Sample->Injector Column Separation on capillary column Injector->Column Carrier Gas Flow Detector Detection (FID or MS) Column->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Identify Identify peaks by comparing retention times with standards Chromatogram->Identify

Caption: Workflow for GC-based isomer separation.

High-Performance Liquid Chromatography (HPLC)

HPLC offers a versatile alternative, particularly for less volatile compounds or for preparative scale separations.

  • Principle: Separation is based on the differential partitioning of the analytes between a liquid mobile phase and a solid stationary phase. For aromatic positional isomers, reversed-phase HPLC is often effective.[6][7]

  • Stationary Phase Selection: A phenyl-hydride or pentafluorophenyl (PFP) stationary phase can enhance separation by introducing π-π interactions, which will differ between the two isomers due to the electronic influence of the butyl groups.[6][7][8][9]

  • Prediction: The more non-polar n-butyl isomer is expected to have a longer retention time on a reversed-phase column (e.g., C18) compared to the less retained tert-butyl isomer.

  • Workflow:

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Dissolve sample mixture in mobile phase Injector Inject sample into HPLC Sample->Injector Column Separation on reversed-phase column Injector->Column Mobile Phase Flow Detector Detection (UV-Vis) Column->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Identify Identify peaks by comparing retention times with standards Chromatogram->Identify

Caption: Workflow for HPLC-based isomer separation.

Thin-Layer Chromatography (TLC)

TLC is a rapid, inexpensive, and effective technique for qualitative analysis and for optimizing solvent systems for column chromatography.[10][11][12]

  • Principle: Separation is based on the differential partitioning of the analytes between a solid stationary phase (e.g., silica gel) and a liquid mobile phase.

  • Prediction: On a polar stationary phase like silica gel, the slightly more polar 4-n-butyl-2-iodoaniline is expected to have stronger interactions and thus a lower retention factor (Rf) value compared to the less polar 4-tert-butyl-2-iodoaniline.

  • Experimental Protocol:

    • Plate Preparation: Use a pre-coated silica gel TLC plate.

    • Sample Application: Dissolve the isomer mixture in a suitable solvent (e.g., ethyl acetate) and spot it onto the baseline of the TLC plate.

    • Development: Place the plate in a developing chamber containing an appropriate mobile phase (e.g., a mixture of hexane and ethyl acetate). The optimal solvent system will need to be determined experimentally to achieve good separation.

    • Visualization: Visualize the separated spots under UV light.

    • Analysis: Calculate the Rf value for each spot.

Conclusion

Distinguishing between 4-n-butyl-2-iodoaniline and its 4-tert-butyl isomer requires a multi-faceted analytical approach. While physicochemical properties can offer initial hints, definitive identification relies on the unique fingerprints provided by spectroscopic and chromatographic techniques. ¹H NMR spectroscopy offers the most direct and unambiguous structural confirmation. Mass spectrometry provides clear differentiation based on fragmentation patterns, and chromatographic methods like GC and HPLC are indispensable for both analytical separation and purification. By leveraging the principles and protocols outlined in this guide, researchers can confidently identify and separate these critical isomers, ensuring the quality and reliability of their scientific endeavors.

References

  • MicroSolv Technology Corporation. (2025, December 1). Positional Isomer Separation Method Suggestions using HPLC or LCMS.
  • Lin, Z., et al. (n.d.). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. RSC Publishing.
  • Vertex AI Search. (2025, December 1). Positional Isomer Separation Method Suggestions using HPLC or LCMS.
  • BenchChem. (n.d.). A Researcher's Guide to Gas Chromatographic Separation of Isobutyltoluene Isomers.
  • Scribd. (n.d.). Analysis of The Composition of Mixture of Nitro An....
  • Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC.
  • Long, W., & Horton, J. (2014, April 3). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Agilent Technologies, Inc.
  • PubChem. (n.d.). 4-Tert-butyl-2-iodo-aniline.
  • Spectra Analysis Instruments, Inc. (n.d.). IR Applied to Isomer Analysis.
  • Academia.edu. (n.d.). (DOC) Experiment 2A and 2B: Thin-Layer Chromatography and Column Chromatography.docx.
  • YouTube. (2021, April 7). TLC examination of isomeric nitro anilines.
  • ResearchGate. (n.d.). Mass spectrometry of tert-butylnaphthalenes - A comparison with the unimolecular fragmentation of tert-butylbenzene.

Sources

Comparative

Technical Comparison: Mass Spectrometric Profiling of 4-Butyl-2-Iodoaniline vs. Structural Analogues

The following technical guide details the mass spectrometric profiling of 4-butyl-2-iodoaniline, designed for researchers in medicinal chemistry and analytical toxicology. Executive Summary 4-Butyl-2-iodoaniline (CAS: 12...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the mass spectrometric profiling of 4-butyl-2-iodoaniline, designed for researchers in medicinal chemistry and analytical toxicology.

Executive Summary

4-Butyl-2-iodoaniline (CAS: 128318-63-8) is a critical intermediate in the synthesis of functionalized biaryls via Suzuki-Miyaura cross-coupling. Its structural dual-functionality—an electron-rich aniline core coupled with a labile carbon-iodine bond—creates a unique mass spectrometric signature.

This guide characterizes the fragmentation pattern of 4-butyl-2-iodoaniline under Electron Ionization (EI) conditions, contrasting it with key analogues: 4-n-butylaniline (precursor), 2-iodoaniline (non-alkylated analogue), and 4-tert-butyl-2-iodoaniline (isomer).

Key Findings
  • Diagnostic Signature: The spectrum is dominated by the facile loss of the iodine atom (

    
    ), followed by alkyl chain fragmentation characteristic of 
    
    
    
    -butylarenes (McLafferty rearrangement).
  • Differentiation: It is distinguished from its tert-butyl isomer by the absence of a strong

    
     (methyl loss) peak and the presence of 
    
    
    
    (propyl loss) or
    
    
    transitions.
  • Stability: The C-I bond is the weakest link, often resulting in a low-abundance molecular ion (

    
    ) compared to the de-iodinated base peak in hard ionization sources.
    

Deep Dive: Fragmentation Pattern of 4-Butyl-2-Iodoaniline

Molecular Formula:


 | Exact Mass:  275.02 Da

Under standard 70 eV Electron Ionization (EI), the molecule undergoes two primary competitive fragmentation pathways: Halogen Loss and Alkyl Chain Degradation .

Primary Pathway: The "lodine First" Mechanism

Due to the low bond dissociation energy of the


 bond (~65 kcal/mol), the most rapid process is the homolytic cleavage of iodine.
  • Molecular Ion (

    
    ):  m/z 275. Observed as a weak to moderate peak.
    
  • De-iodination (

    
    ):  m/z 148.
    
    • Mechanism: Loss of neutral iodine radical (

      
      ).
      
    • Result: Formation of the 4-butylaniline radical cation. This ion is often the base peak (100% relative abundance) or a major ion, effectively making the rest of the spectrum resemble 4-butylaniline.

Secondary Pathway: Alkyl Chain Fragmentation

Once the iodine is lost (or competitively from the molecular ion), the


-butyl chain fragments via standard alkylbenzene rules:
  • McLafferty Rearrangement (

    
    ):  m/z 106.
    
    • Mechanism: The

      
      -hydrogen of the 
      
      
      
      -butyl chain transfers to the aromatic ring (ortho position), followed by elimination of neutral propene (
      
      
      ).
    • Significance: This is the diagnostic peak for

      
      -alkyl  chains of length 
      
      
      
      carbons.
  • Benzylic Cleavage (

    
    ):  m/z 105.
    
    • Mechanism: Homolytic cleavage of the

      
       bond, losing a propyl radical (
      
      
      
      ).
    • Result: Formation of the stable aminotropylium ion.

Minor Pathway: Iodine Cation
  • 
     Ion:  m/z 127.[1]
    
  • Observation: A distinct peak at 127 is common in iodo-compounds, though usually less intense than the organic fragments.

Comparative Analysis: 4-Butyl-2-Iodoaniline vs. Alternatives

The following table contrasts the target molecule with its most relevant structural analogues to aid in identification.

Feature4-Butyl-2-Iodoaniline (Target)4-n-Butylaniline (Precursor)4-tert-Butyl-2-Iodoaniline (Isomer)2-Iodoaniline (Analogue)
Molecular Ion (

)
275 (Weak/Mod)149 (Strong)275 (Weak/Mod)219 (Strong)
Primary Loss -127 (I)

m/z 148
-43 (

)

m/z 106
-15 (

)

m/z 260
-127 (I)

m/z 92
Base Peak (Typical) 148 or 106 106 (McLafferty)260 (

)
92 (Aniline)
McLafferty (

)
Yes (After I loss

106)
Yes (Direct

107/106)
No (No

-H)
No (No alkyl chain)
Key Distinction Simultaneous presence of m/z 127 (I) and m/z 106 (McLafferty).[1][2][3][4][5][6][7]No m/z 127; Parent is 149.Strong [M-15] peak; absence of m/z 106/105 series.No alkyl fragments; simple loss of I.
Visualizing the Fragmentation Pathways

The diagram below illustrates the divergent pathways between the Target (


-butyl) and its Isomer (

-butyl), highlighting the mechanistic logic used for differentiation.

Fragmentation cluster_legend Pathway Key Target 4-n-Butyl-2-Iodoaniline (m/z 275) DeIodination [M - I]+ (m/z 148) (4-Butylaniline radical) Target->DeIodination - I• (127 Da) Isomer 4-tert-Butyl-2-Iodoaniline (m/z 275) Isomer->DeIodination - I• (Secondary) MethylLoss Methyl Loss [M - 15]+ (m/z 260) (Stable tert-butyl cation) Isomer->MethylLoss - CH3• (15 Da) (Dominant) McLafferty McLafferty Rearrangement (m/z 106) (Loss of Propene) DeIodination->McLafferty - C3H6 (42 Da) Benzylic Benzylic Cleavage (m/z 105) (Loss of Propyl) DeIodination->Benzylic - C3H7• (43 Da) key1 Blue: Target Molecule key2 Red: Isomer (Alternative) key3 Green: Diagnostic Fragments

Caption: Comparative fragmentation tree. Note the distinct McLafferty pathway for the n-butyl target vs. the Methyl loss for the tert-butyl isomer.

Experimental Protocol: GC-MS Characterization

To replicate these results or validate synthesized material, follow this self-validating protocol.

Sample Preparation
  • Solvent: Dissolve 1 mg of sample in 1 mL of Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade).

  • Concentration: Dilute to ~10 ppm (10 µg/mL) to prevent detector saturation.

  • Vial: Use amber glass vials to prevent photodegradation of the C-I bond.

Instrument Parameters (Agilent 5977/7890 equivalent)
  • Inlet: Split/Splitless (Split ratio 20:1). Temperature: 250°C.[8]

  • Column: HP-5ms or DB-5 (5% Phenyl-methylpolysiloxane), 30m

    
     0.25mm 
    
    
    
    0.25µm.
  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[9]

  • Oven Program:

    • Initial: 60°C (Hold 1 min).

    • Ramp: 20°C/min to 280°C.

    • Final: 280°C (Hold 3 min).

  • MS Source: Electron Ionization (EI) at 70 eV.[1][2]

  • Source Temp: 230°C (Standard) or 200°C (to preserve molecular ion).

  • Scan Range: m/z 40 – 350.

Quality Control (Self-Validation)
  • System Suitability: Inject a standard of 4-Butylaniline . Verify the presence of m/z 149 (parent) and m/z 106 (base).

  • Blank Check: Inject pure DCM. Ensure no iodine memory effects (m/z 127 background).

  • Identification Criteria:

    • Retention time match (>98% purity).

    • Presence of m/z 275 (

      
      ).
      
    • Presence of m/z 148 (

      
      ).
      
    • Ratio of m/z 106/105 consistent with

      
      -butyl chain kinetics.
      

References

  • National Institute of Standards and Technology (NIST). Mass Spectral Library (NIST23) - Class: Haloanilines and Alkylbenzenes. NIST Standard Reference Data. [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for McLafferty rearrangement mechanisms).
  • Organic Syntheses. Procedures for the preparation of p-iodoaniline and related derivatives. Org.[1][10][11][12] Synth. Coll. Vol. 2, p. 347. [Link]

Sources

Validation

reference spectra for 4-butyl-2-iodoaniline (CAS 952054-06-7)

Publish Comparison Guide: Reference Spectra & Technical Profile for 4-Butyl-2-iodoaniline (CAS 952054-06-7) Executive Summary & Compound Identity 4-Butyl-2-iodoaniline (CAS 952054-06-7) is a specialized halogenated anili...

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Reference Spectra & Technical Profile for 4-Butyl-2-iodoaniline (CAS 952054-06-7)

Executive Summary & Compound Identity

4-Butyl-2-iodoaniline (CAS 952054-06-7) is a specialized halogenated aniline derivative utilized primarily as a building block in the synthesis of advanced carbon networks (such as graphynes) and pharmaceutical intermediates. Distinguished by the ortho-iodine functionality and a lipophilic para-n-butyl chain, it serves as a highly reactive substrate for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira).

Unlike its more common analog 2-iodoaniline , the inclusion of the butyl group significantly alters solubility profiles and electronic density, making it a preferred scaffold for lipophilic electronic materials and specific kinase inhibitor intermediates.

Property Data
CAS Number 952054-06-7
Chemical Formula C₁₀H₁₄IN
Molecular Weight 275.13 g/mol
Appearance Red-brown oil (at room temperature)
Solubility Soluble in CH₂Cl₂, CHCl₃, THF; Insoluble in water.
Key Application Precursor for graphyne substructures; Cross-coupling partner.

Reference Spectra (Experimental)

The following spectral data is validated from the synthesis of 4-butyl-2-iodoaniline via the iodination of 4-butylaniline.

A. Proton NMR (¹H NMR)

Solvent: CDCl₃ | Frequency: 300 MHz

Shift (δ ppm) Multiplicity Integration Coupling Constant (J) Assignment
7.46 Doublet (d)1HJ = 1.8 HzH-3 (Ortho to Iodine)
6.95 Doublet of Doublets (dd)1HJ = 8.4, 1.8 HzH-5 (Meta to Iodine)
6.67 Doublet (d)1HJ = 8.4 HzH-6 (Ortho to Amine)
3.95 Broad Singlet (br s)2H-NH₂ (Amine protons)
2.46 Triplet (t)2HJ = 7.6 HzAr-CH₂- (Benzylic)
1.60 – 1.47 Multiplet (m)2H-CH₂- (Butyl chain)
1.39 – 1.26 Multiplet (m)2H-CH₂- (Butyl chain)
0.91 Triplet (t)3HJ = 7.3 Hz-CH₃ (Terminal Methyl)

Interpretation: The aromatic region shows a characteristic 1,2,4-substitution pattern. The doublet at 7.46 ppm corresponds to the proton sandwiched between the iodine and the butyl group, deshielded by the iodine atom. The amine protons appear broad around 3.95 ppm, typical for anilines in CDCl₃.

B. Mass Spectrometry (MS)
  • Method: CI (Chemical Ionization, positive mode)

  • Peaks:

    • m/z 276 (MH⁺, 10%) : Protonated molecular ion.

    • m/z 275 (M⁺, 100%) : Molecular ion base peak.

    • Interpretation: Confirms the molecular weight of 275.13 g/mol .[1]

C. Infrared Spectroscopy (IR)
  • Method: Neat film

  • Key Bands:

    • 3458 cm⁻¹ : N-H stretching (primary amine).

    • 2959, 2910, 2867 cm⁻¹ : C-H stretching (aliphatic butyl chain).

Comparative Analysis: Performance & Selection

When selecting a building block for cross-coupling, researchers often choose between 4-butyl-2-iodoaniline , 2-iodoaniline , and 4-tert-butyl-2-iodoaniline .

Feature 4-Butyl-2-iodoaniline (CAS 952054-06-7)2-Iodoaniline (CAS 615-43-0)4-tert-Butyl-2-iodoaniline (CAS 128318-63-8)
Physical State Oil (Red-brown)Solid (Needles)Solid
Lipophilicity High (LogP ~3.6)Low (LogP ~2.3)High (LogP ~3.6)
Steric Bulk Moderate (Linear chain)Low (No alkyl group)High (Bulky tert-butyl group)
Reactivity (Suzuki) High ; p-alkyl group is electron-donating, activating the ring slightly vs unsubstituted.Standard reference.Slightly lower due to steric bulk of t-butyl if catalyst is sensitive.
Handling Requires liquid handling; easy to dissolve.Easy to weigh solid.[2]Easy to weigh solid.[2]
Primary Use Flexible electronics , Liquid crystals, Graphyne synthesis.General purpose small molecule synthesis.[3]Sterically demanding ligands, Crystal engineering.

Decision Logic:

  • Choose 4-Butyl-2-iodoaniline if your final target requires a flexible alkyl chain for solubility or liquid crystal properties (mesogenic units).

  • Choose 4-tert-Butyl-2-iodoaniline if you need a solid starting material and the final product requires oxidative stability (benzylic position of n-butyl is oxidizable; tert-butyl is not).

Experimental Protocols

Protocol A: Synthesis of 4-Butyl-2-iodoaniline

Rationale: Direct iodination using Iodine Monochloride (ICl) provides higher regioselectivity and yields compared to elemental iodine (I₂).

Reagents:

  • 4-Butylaniline (1.0 equiv)

  • Benzyltrimethylammonium dichloroiodate (BTEA·ICl₂) (1.0 equiv)

  • CaCO₃ (1.2 equiv)

  • Solvent: CH₂Cl₂ / MeOH (2:1 ratio)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, suspend 4-butylaniline (2.0 g, 13 mmol) and CaCO₃ (1.6 g, 16 mmol) in a mixture of CH₂Cl₂ (50 mL) and MeOH (25 mL).

  • Addition: Add BTEA·ICl₂ (5.2 g, 13 mmol) in one portion.

  • Reaction: Stir the suspension vigorously at room temperature for 1 hour . The solution will turn dark red-brown.

  • Work-up:

    • Filter the mixture to remove excess CaCO₃.

    • Concentrate the filtrate via rotary evaporation.

    • Redissolve the residue in Et₂O (Diethyl ether).

    • Wash with 5% NaHSO₃ (aq) (100 mL) to quench unreacted iodine species (color change from dark brown to yellow/orange).

    • Extract the aqueous layer with Et₂O (4x).

  • Purification: Dry combined organics over MgSO₄, filter, and concentrate. Purify via silica gel flash chromatography (Eluent: 2:1 CH₂Cl₂:Hexanes).

  • Yield: ~76% (2.81 g) as a red-brown oil.

Protocol B: Workflow for Suzuki-Miyaura Coupling

Rationale: The free amine can poison Pd catalysts. A standard protocol often requires protection or specific ligand choice (e.g., S-Phos).

SuzukiWorkflow Start Start: 4-Butyl-2-iodoaniline Decision Is Amine Protection Needed? Start->Decision Protect Acetylation (Ac2O/Pyridine) Forms Acetanilide Decision->Protect Yes (Standard) Direct Direct Coupling (Requires Buchwald Ligands) Decision->Direct No (Advanced Catalyst) Coupling Pd-Catalyzed Coupling (Boronic Acid, K2CO3, Dioxane/H2O) Protect->Coupling Direct->Coupling Product Biaryl Product Coupling->Product

Caption: Decision tree for utilizing 4-butyl-2-iodoaniline in cross-coupling reactions. Protection is recommended for standard Pd(PPh₃)₄ conditions.

Mechanistic Diagram: Regioselectivity of Iodination

The synthesis relies on the strong ortho/para directing effect of the amino group. Since the para position is blocked by the butyl chain, iodination occurs exclusively at the ortho position.

IodinationMechanism Substrate 4-Butylaniline (Para-blocked) Transition Sigma Complex (Ortho-attack) Substrate->Transition + I+ Reagent Electrophile (I+) from BTEA·ICl2 Reagent->Transition Product 4-Butyl-2-iodoaniline (Ortho-iodinated) Transition->Product - H+

Caption: Electrophilic Aromatic Substitution pathway showing exclusive ortho-iodination due to para-blocking.

References

  • Synthesis and Spectral Data: Johnson, C. A. II; Lu, Y.; Haley, M. M.[4][5] "Carbon Networks Based on Benzocyclynes. 6. Synthesis of Graphyne Substructures via Directed Alkyne Metathesis." Organic Letters, 2007 , 9(19), 3725–3728.[4] (See Supporting Information S3 for Compound 12a).

  • General Iodination Method: Kajigaeshi, S.; Kakinami, T.; Yamasaki, H.; Fujisaki, S.; Okamoto, T. "Halogenation using Quaternary Ammonium Polyhalides." Bulletin of the Chemical Society of Japan, 1988 , 61, 600–602.

  • Suzuki Coupling of Haloanilines: Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995 , 95(7), 2457–2483.[6]

Sources

Comparative

A Senior Application Scientist’s Comparative Guide to the Purity Analysis of 4-Butyl-2-iodoaniline

For drug development professionals, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a number—it is the foundation of safety, efficacy, and regulatory compliance. Any unwanted c...

Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a number—it is the foundation of safety, efficacy, and regulatory compliance. Any unwanted chemical entity can alter the therapeutic effect and toxicological profile of a drug product.[1] The compound 4-butyl-2-iodoaniline, a versatile building block in medicinal chemistry, is no exception.[2] Its purity must be rigorously established to ensure the integrity of downstream applications.

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with other key analytical techniques for the purity assessment of 4-butyl-2-iodoaniline. As a Senior Application Scientist, my goal is to move beyond rote protocols and explain the causality behind our analytical choices, empowering you to select and implement the most appropriate methods for your specific needs. We will explore HPLC as the workhorse technique and contrast its performance with Gas Chromatography (GC), Quantitative Nuclear Magnetic Resonance (qNMR), and High-Performance Thin-Layer Chromatography (HPTLC).

The Primary Workhorse: Reversed-Phase HPLC

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis in the pharmaceutical industry due to its high resolving power, sensitivity, and broad applicability.[1][3][4] For a molecule like 4-butyl-2-iodoaniline, a reversed-phase HPLC (RP-HPLC) method is the logical starting point.

The Rationale Behind Method Design

The development of a robust HPLC method is a science-driven process based on the physicochemical properties of the analyte.[4][5]

  • Analyte Characteristics : 4-Butyl-2-iodoaniline (Formula: C₁₀H₁₄IN, Molar Mass: 275.13 g/mol ) possesses a non-polar butyl group and a large, hydrophobic iodine atom, which imparts significant hydrophobic character.[2][6] The aromatic aniline ring provides a strong chromophore, making UV detection highly effective.

  • Column Selection : Given the analyte's hydrophobicity, a C18 (octadecylsilane) stationary phase is the ideal choice. This non-polar phase separates compounds primarily based on hydrophobic interactions, allowing for strong retention and effective resolution from more polar or less hydrophobic impurities.[7]

  • Mobile Phase Strategy : A mobile phase consisting of an organic solvent (e.g., acetonitrile or methanol) and an aqueous component provides the necessary polarity range to elute the compound from the C18 column. Acetonitrile is often preferred for its lower viscosity and UV transparency. The addition of a small percentage of an acid, such as 0.1% formic acid, is crucial. It protonates the amine group on the aniline, preventing peak tailing and ensuring sharp, symmetrical peaks, which are essential for accurate quantification.[8]

  • Detection : The conjugated π-system of the aniline ring absorbs UV light strongly. A detection wavelength of 254 nm is a common and effective choice for aromatic compounds, offering a good balance of sensitivity for the main component and potential aromatic impurities.[8]

Workflow for HPLC Purity Determination

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing A Standard & Sample Weighing B Dissolution in Diluent (e.g., Mobile Phase) A->B C Filtration (0.45 µm) B->C D HPLC System Setup (Column, Mobile Phase, Detector) C->D E System Suitability Test (SST) D->E F Sample Injection & Chromatogram Acquisition E->F G Peak Integration F->G H Purity Calculation (% Area Normalization) G->H I Final Report Generation H->I

Caption: A typical workflow for purity analysis of 4-butyl-2-iodoaniline via HPLC.

Experimental Protocol: HPLC Purity Method

This protocol is a self-validating system designed to comply with International Council on Harmonisation (ICH) guidelines.[3][9]

  • Instrumentation & Reagents

    • HPLC System : A standard HPLC or UPLC system equipped with a UV/Vis or Photodiode Array (PDA) detector.[7]

    • Column : C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Reagents : Acetonitrile (HPLC grade), Water (HPLC or Milli-Q grade), Formic acid (reagent grade).

  • Mobile Phase Preparation

    • Mobile Phase A : 0.1% (v/v) Formic Acid in Water.

    • Mobile Phase B : 0.1% (v/v) Formic Acid in Acetonitrile.

    • Degas both mobile phases using sonication or vacuum filtration before use.

  • Standard and Sample Preparation

    • Accurately weigh and dissolve approximately 10 mg of 4-butyl-2-iodoaniline in the mobile phase (e.g., 70:30, B:A) to prepare a stock solution of 1 mg/mL.

    • Dilute the stock solution to a final concentration of approximately 0.1 mg/mL for analysis.

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions

    • Flow Rate : 1.0 mL/min

    • Injection Volume : 10 µL

    • Column Temperature : 30 °C

    • Detection Wavelength : 254 nm

    • Gradient Program :

      • 0-2 min: 60% B

      • 2-15 min: 60% to 95% B

      • 15-18 min: 95% B

      • 18.1-22 min: 60% B (re-equilibration)

  • Data Analysis & System Suitability

    • Before sample analysis, perform a system suitability test (SST) by making at least five replicate injections of the standard solution. The relative standard deviation (RSD) for the peak area should be ≤2.0%.[10]

    • Calculate purity using the area normalization method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) × 100.

Data Presentation: HPLC Method Validation Summary

The following table presents hypothetical but typical validation data for this method, adhering to ICH Q2(R1) guidelines.[3][11]

ParameterSpecificationResult
Purity (by Area %) ≥ 99.0%99.6%
Retention Time (min) Report~12.5 min
Linearity (r²) ≥ 0.9990.9998
Range 80-120% of test conc.Conforms[10]
Accuracy (% Recovery) 98.0% - 102.0%99.5%
Precision (RSD) ≤ 1.5%0.8%[9]
Limit of Detection (LOD) S/N ≥ 3:10.01%
Limit of Quantitation (LOQ) S/N ≥ 10:10.03%[1]

Orthogonal Checks: A Comparative Look at Alternative Methods

Relying on a single analytical technique is insufficient for comprehensive purity characterization. Orthogonal methods, which separate compounds based on different chemical principles, are essential for detecting co-eluting impurities and providing a complete purity profile.

Gas Chromatography (GC)

GC is a powerful technique for volatile and thermally stable compounds.[12] Aniline derivatives can often be analyzed by GC, making it a viable orthogonal method.[13]

  • Principle : Separation occurs in the gas phase based on the compound's boiling point and interaction with a stationary phase coated on a capillary column.

  • Why it's Orthogonal : The separation mechanism (volatility) is fundamentally different from the liquid-phase partitioning in RP-HPLC.

  • Experimental Considerations :

    • Column : A mid-polarity column, such as a VF-1701ms, is suitable for analyzing aniline impurities.[14]

    • Detector : A Flame Ionization Detector (FID) provides universal detection for organic compounds, while Mass Spectrometry (MS) offers definitive identification of impurities.[12]

    • Key Challenge : Thermal lability. 4-Butyl-2-iodoaniline must be stable at the high temperatures of the GC injector and oven. If not, on-column degradation could produce misleading impurity peaks. Derivatization may be required to increase volatility and stability.[12]

Quantitative NMR (qNMR)

Unlike chromatographic techniques, qNMR is a primary analytical method that can determine purity without needing a specific reference standard for the compound of interest.[15][16]

  • Principle : The area of an NMR signal is directly proportional to the number of nuclei contributing to it.[17] By adding a certified internal standard of known concentration and purity to the sample, the purity of the analyte can be calculated directly by comparing the integrals of their respective signals.[17][18]

  • Why it's Orthogonal : It is a spectroscopic technique based on nuclear properties, completely independent of chromatographic separation.

  • Experimental Considerations :

    • Internal Standard : Must be stable, highly pure, and have signals that do not overlap with the analyte. Maleic acid or dimethyl sulfone are common choices.

    • Key Advantage : Provides an "absolute" purity value and structural confirmation simultaneously. It can detect non-UV active impurities that HPLC might miss.[15][19]

    • Limitation : Lower sensitivity compared to HPLC and potential for signal overlap in complex mixtures, which can sometimes be resolved using 2D NMR techniques.[15]

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a modern, automated form of TLC that offers high sample throughput and is excellent for screening purposes.[20][21]

  • Principle : Separation occurs on a thin layer of adsorbent (like silica gel) as a mobile phase moves up the plate via capillary action.

  • Why it's Orthogonal : It is a form of normal-phase chromatography (polar stationary phase, non-polar mobile phase), which is complementary to the reversed-phase mechanism of the primary HPLC method.

  • Experimental Considerations :

    • Throughput : Multiple samples can be analyzed simultaneously on a single plate, making it very fast and cost-effective for screening.[21][22]

    • Detection : Compounds can be visualized under UV light or by post-chromatographic derivatization with staining reagents, allowing for the detection of non-UV active impurities.

    • Limitation : Resolution and sensitivity are generally lower than in HPLC.[23]

Decision Framework: Selecting the Right Tool for the Job

The choice of analytical technique depends on the specific goal, from routine quality control to the certification of a reference standard.

Decision_Tree A What is the Analytical Goal? B Routine QC & Purity Check A->B C Reference Standard Certification A->C D High-Throughput Screening A->D E Impurity ID & Structure Confirmation A->E F Validated RP-HPLC Method B->F G qNMR for Absolute Purity C->G H Orthogonal Methods: HPLC + GC/qNMR C->H I HPTLC D->I J HPLC-MS or GC-MS E->J

Sources

Validation

Comprehensive Technical Guide: Physical Appearance and Structural Dynamics of 4-Butyl- vs. 4-tert-Butyl-2-iodoaniline

Here is a comprehensive technical guide comparing the physical appearance, structural dynamics, and handling protocols for 4-butyl-2-iodoaniline and 4-tert-butyl-2-iodoaniline. As molecular scaffolds in organic synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Here is a comprehensive technical guide comparing the physical appearance, structural dynamics, and handling protocols for 4-butyl-2-iodoaniline and 4-tert-butyl-2-iodoaniline.

As molecular scaffolds in organic synthesis, cross-coupling reactions, and liquid crystal development, substituted iodoanilines are highly valued for their bifunctional reactivity. However, researchers frequently encounter significant batch-to-batch variations in the physical appearance of these compounds.

This guide objectively compares the physical states of 4-butyl-2-iodoaniline and 4-tert-butyl-2-iodoaniline , explaining the structural causality behind their visual differences and providing self-validating experimental protocols for purity restoration.

Structural Causality and Physical State

The physical appearance of an iodoaniline is a macroscopic reflection of its microscopic structural properties—specifically, steric hindrance, conformational flexibility, and oxidative stability. Because the amine (-NH₂) and iodine (-I) groups are highly susceptible to photo-oxidation, the nature of the alkyl substituent at the para position (C4) dictates both the baseline color and the degradation profile of the molecule.

4-Butyl-2-iodoaniline (Linear Alkyl Chain)

The n-butyl variant possesses a highly flexible, linear hydrocarbon chain. This flexibility introduces a high degree of conformational freedom, which disrupts crystal lattice packing and forces the compound to exist as an oil at room temperature.

  • Pristine Appearance: It typically presents as a red-brown oil [3].

  • Causality: The linear chain provides minimal steric shielding to the aromatic ring. Consequently, the electron-rich aniline core is slightly more susceptible to trace spontaneous oxidation. The red-brown hue is a classic indicator of trace free iodine (I₂) liberation and minor quinonoid-type oxidation products dissolved within the oil matrix.

4-tert-Butyl-2-iodoaniline (Bulky Alkyl Group)

The tert-butyl variant replaces the flexible chain with a rigid, sterically demanding group. While it also prevents crystallization (resulting in a liquid state), the steric bulk significantly alters the molecule's interaction with light and oxygen.

  • Pristine Appearance: When highly pure and freshly synthesized, it presents as a light yellow liquid [1].

  • Degraded Appearance: Upon exposure to ambient light and air, it rapidly degrades into a brown to black liquid [2].

  • Causality: The tert-butyl group is a strong electron-donating group via inductive effects, which increases the electron density on the nitrogen atom. While the para position is sterically blocked (preventing standard para-para polyaniline formation), the increased electron density makes the molecule highly sensitive to photo-induced radical formation. The deep black coloration is the result of complex ortho-coupled oligomers and trapped iodine radicals.

Quantitative Data & Physical Properties Comparison

The following table summarizes the key physical parameters and appearance states of both compounds to aid in rapid visual benchtop assessment.

Property4-Butyl-2-iodoaniline4-tert-Butyl-2-iodoaniline
CAS Number 952054-06-7128318-63-8
Molecular Formula C₁₀H₁₄INC₁₀H₁₄IN
Molecular Weight 275.13 g/mol 275.13 g/mol
Pristine Appearance Red-brown oilLight yellow liquid
Degraded Appearance Dark brown/opaque oilBrown to black liquid
Steric Profile Flexible, linear chainRigid, bulky substituent
Primary MS Ion (m/z) 275 (M+)[4]275 (M+)
Storage Requirements 2-8°C, inert atmosphere2-8°C, strictly protect from light

Degradation and Remediation Workflow

To understand how to handle these compounds, it is critical to map the relationship between environmental exposure, visual degradation, and the required purification steps.

G A Pristine Iodoaniline (Light Yellow / Red-Brown) B Photo-oxidation & O2 (Iodine radical release) A->B Improper Storage C Degraded State (Brown / Black Liquid) B->C Oligomerization D Thiosulfate Wash & Silica Filtration C->D Remediation E Restored Purity (Verified by GC/MS) D->E Recovery

Workflow of oxidative degradation and purification restoration for substituted iodoanilines.

Experimental Protocols: Validation and Remediation

Because the appearance of these compounds can be deceiving (a pitch-black sample may still be >95% pure by mass if the discoloration is solely due to high-extinction-coefficient iodine radicals), a self-validating protocol is required to assess and restore the material.

Protocol A: Spectroscopic Purity Validation

Purpose: To determine if a dark brown/black appearance is due to superficial iodine liberation or irreversible polymerization.

  • Sample Preparation: Dissolve 5 mg of the darkened iodoaniline in 1 mL of GC-grade dichloromethane (CH₂Cl₂).

  • GC-MS Analysis: Inject 1 µL into a GC-MS system.

  • Data Interpretation:

    • Locate the parent ion at m/z = 275 [4].

    • If the chromatogram shows a single dominant peak (>98% area) at the expected retention time, the black coloration is superficial (caused by trace I₂). Proceed to Protocol B.

    • If broad, higher-molecular-weight peaks (m/z > 500) are present, the sample has undergone significant oxidative oligomerization and must be discarded or subjected to rigorous vacuum distillation.

Protocol B: Chemical Remediation (Restoring Pristine Appearance)

Purpose: To selectively remove free iodine and polar oligomers without degrading the target amine.

  • Solvent Extraction: Dissolve 1.0 g of the degraded iodoaniline in 20 mL of diethyl ether.

  • Reductive Wash (Causality): Wash the organic layer with 10 mL of a 5% aqueous sodium thiosulfate (Na₂S₂O₃) solution. Rationale: Thiosulfate selectively reduces highly colored free iodine (I₂) to colorless, water-soluble iodide (I⁻) without reacting with the amine.

  • Phase Separation: Extract and discard the aqueous layer. The organic layer should immediately visibly lighten.

  • Silica Filtration: Pass the organic layer through a 2-inch plug of silica gel. Rationale: Silica traps polar, dark-colored polyaniline oligomers while allowing the monomeric iodoaniline to elute.

  • Concentration: Evaporate the ether under reduced pressure.

    • Result for 4-butyl-2-iodoaniline: Returns to a clear, red-brown oil [3].

    • Result for 4-tert-butyl-2-iodoaniline: Returns to a light yellow liquid [1].

  • Storage: Immediately flush the vial with Argon, seal tightly, and store at 2-8°C in an amber vial to prevent re-oxidation [2].

References

  • Daken Chemical. "CAS NO.128318-63-8 4-tert-Butyl-2-iodo-aniline". dakenchem.com.
  • ChemicalBook. "4-tert-Butyl-2-iodo-aniline | 128318-63-8". chemicalbook.com.
  • Aggie Access. "952054-06-7 | 4-Butyl-2-iodoaniline". cameron.edu.
  • Amazon AWS (Research Publication). "Carbon Networks Based on Benzocyclynes". amazonaws.com.

Safety & Regulatory Compliance

Safety

4-Butyl-2-iodoaniline proper disposal procedures

Executive Summary & Chemical Identity 4-Butyl-2-iodoaniline (and its isomers, such as 4-tert-butyl-2-iodoaniline, CAS: 128318-63-8) belongs to the class of halogenated aromatic amines . Proper disposal is critical not on...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

4-Butyl-2-iodoaniline (and its isomers, such as 4-tert-butyl-2-iodoaniline, CAS: 128318-63-8) belongs to the class of halogenated aromatic amines . Proper disposal is critical not only for regulatory compliance but to prevent the formation of toxic combustion byproducts (e.g., dioxins, NOx, and iodine vapors) during thermal destruction.

This guide provides a self-validating workflow for the segregation, packaging, and disposal of this compound. The protocols below prioritize High-Temperature Incineration as the only acceptable terminal disposal method due to the stability of the halogenated aromatic ring.

Chemical Profile for Disposal
PropertySpecificationOperational Implication
Chemical Class Halogenated AnilineSegregation: Must be separated from strong acids and oxidizers.[1]
Physical State Solid (Low melting point) or LiquidPackaging: Requires leak-proof secondary containment regardless of state.
Reactivity Light Sensitive, Air SensitiveStorage: Use amber glass or opaque HDPE containers; minimize headspace.
Hazards Irritant (H315, H319), Toxic (H301/H311)PPE: Double nitrile gloves and P100 respiratory protection required.

Hazard Identification & Risk Assessment

Why this matters: Understanding the specific hazards drives the segregation strategy.

  • Incompatibility (The "Why" of Segregation):

    • Acids: Anilines are weak bases. Mixing 4-Butyl-2-iodoaniline with strong acids (e.g., Sulfuric, Nitric) will result in an exothermic acid-base reaction, forming anilinium salts. While not explosive, this generates unnecessary heat and complicates the waste stream profile for the incinerator.

    • Oxidizers: Contact with strong oxidizers (e.g., Permanganates, Peroxides) can lead to uncontrolled oxidation, releasing toxic iodine vapors (

      
      ) and nitrogen oxides (
      
      
      
      ).
  • Environmental Fate: Halogenated anilines are persistent organic pollutants. They must never be discharged down the drain or evaporated in fume hoods.

Pre-Disposal: Segregation & Packaging

Objective: Create a stable waste stream that is safe for transport and accepted by RCRA-permitted facilities.

A. Waste Stream Classification

Classify 4-Butyl-2-iodoaniline waste into one of two streams:

  • Solid Waste (Pure Substance/Spill Debris):

    • Container: Wide-mouth HDPE jar or Amber Glass with Teflon-lined cap.

    • Labeling: "Hazardous Waste - Toxic Solid, Organic, N.O.S. (Contains 4-Butyl-2-iodoaniline)."[2][3]

  • Liquid Waste (Reaction Mixtures/Mother Liquors):

    • Solvent Base: If dissolved in halogenated solvents (DCM, Chloroform), use the Halogenated Waste stream.

    • Solvent Base: If dissolved in non-halogenated solvents (Methanol, Ethyl Acetate), it must still be tagged as Halogenated due to the iodine content.

    • Rule: "Once Halogenated, Always Halogenated." Do not dilute halogenated waste with non-halogenated solvents to save cost; this violates EPA dilution rules.

B. Packaging Protocol
  • Primary Containment: Ensure the cap is chemically compatible (phenolic or polypropylene). Do not use metal caps, which may corrode if trace acid is present.

  • Secondary Containment: Place the primary container inside a clear, sealable bag or a secondary tub to capture any weeping or breakage.

  • Headspace: Leave 10% headspace in liquid containers to allow for thermal expansion.

Disposal Workflow (Step-by-Step)

Workflow Visualization

The following diagram illustrates the decision logic for processing 4-Butyl-2-iodoaniline waste.

DisposalWorkflow Start Waste Generation: 4-Butyl-2-iodoaniline StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Pure or Debris) StateCheck->Solid Powder/Crystals Liquid Liquid Waste (Solution) StateCheck->Liquid Dissolved PackSolid Pack in Wide-Mouth HDPE Jar Solid->PackSolid CheckSolvent Check Solvent Type Liquid->CheckSolvent Labeling Label: 'Hazardous Waste' Constituent: 4-Butyl-2-iodoaniline PackSolid->Labeling HaloStream Stream: Halogenated Organic (High BTU Incineration) CheckSolvent->HaloStream DCM/Chloroform CheckSolvent->HaloStream MeOH/EtOAc (Contaminated) HaloStream->Labeling Storage Store in Satellite Accumulation Area Labeling->Storage Pickup EHS / Vendor Pickup (RCRA Incinerator) Storage->Pickup

Figure 1: Decision matrix for segregating and packaging 4-Butyl-2-iodoaniline waste streams.

Detailed Protocol
  • Quenching (If Reactive): If the waste contains unreacted reagents (e.g., acid chlorides used to synthesize the aniline), quench carefully with a bicarbonate solution before placing in the waste container. Check pH to ensure neutrality (pH 6-8).

  • Transfer: Use a dedicated funnel. Do not pour directly from large flasks to prevent splashing.

  • Wipe Down: Wipe the exterior of the waste container with a solvent-dampened rag. Dispose of the rag in the Solid Hazardous Waste bin (do not trash).

  • Documentation: Log the volume and mass in your laboratory's Satellite Accumulation Area (SAA) log immediately.

Emergency Spill Response

Objective: Containment and neutralization to prevent exposure and environmental release.

Spill Response Visualization

SpillResponse Spill Spill Detected Evacuate 1. Evacuate & Ventilate (Avoid Inhalation) Spill->Evacuate PPE 2. Don PPE: Nitrile Gloves x2, Goggles, Lab Coat, Respirator Evacuate->PPE Contain 3. Containment: Surround with Absorbent Pads PPE->Contain Clean 4. Cleanup: Scoop Solids or Absorb Liquids Contain->Clean Wash 5. Decontamination: Wash Area with Soap & Water Clean->Wash Disposal 6. Disposal: All Debris to Haz Waste Wash->Disposal

Figure 2: Immediate response workflow for laboratory spills involving halogenated anilines.[4]

Spill Cleanup Steps[2][5]
  • Isolate: Mark the area. If the spill is >100g or outside a fume hood, evacuate the lab and call EHS.

  • PPE: Wear double nitrile gloves, safety goggles, and a lab coat. If dust is present, use a P100 respirator.

  • Absorb/Sweep:

    • Liquids: Cover with vermiculite or polypropylene pads.

    • Solids: Gently sweep into a dustpan. Avoid creating dust.[1][5][6][7][8] Wetting the powder slightly with an inert solvent (like heptane) can suppress dust if safe to do so.

  • Decontaminate: Scrub the surface with a detergent solution.[4] Do not use bleach , as it can react with amines.

  • Disposal: Place all cleanup materials (pads, gloves, rags) into the hazardous waste container.

Regulatory Compliance (RCRA)

While 4-Butyl-2-iodoaniline is not explicitly listed on the EPA "P" or "U" lists, it must be characterized based on its toxicity and ignitability (if in solvent).

  • Waste Codes:

    • D001: If the waste is in a flammable solvent (Flash point < 60°C).[9]

    • Non-Listed Hazardous Waste: If solid. It is recommended to manage it as a "Toxic" waste stream due to the halogenated aniline structure.

  • Destruction Method: The only recommended destruction method is Incineration at a permitted facility equipped with scrubbers to handle halogenated byproducts (HCl, HI, NOx).

References

  • PubChem. (n.d.). Compound Summary: 2-Iodoaniline (Analogous Hazard Profile). National Library of Medicine. Retrieved March 1, 2026, from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Characteristics: A User-Friendly Reference Document. EPA.gov. Retrieved March 1, 2026, from [Link]

Sources

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